Product packaging for 9,10,16-Trihydroxyhexadecanoic acid(Cat. No.:CAS No. 6949-98-0)

9,10,16-Trihydroxyhexadecanoic acid

Número de catálogo: B1216641
Número CAS: 6949-98-0
Peso molecular: 304.42 g/mol
Clave InChI: MEHUJCGAYMDLEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Aleuritic Acid (CAS 533-87-9), also known chemically as 9,10,16-trihydroxyhexadecanoic acid, is a naturally occurring hydroxy fatty acid derived primarily from shellac . This compound serves as a versatile and critical building block in scientific research due to its unique polyfunctional structure, featuring a free carboxylic acid and three hydroxyl groups . Its primary research application is in the field of perfumery, where it acts as a key starting material for the synthesis of macrocyclic musk compounds such as ambrettolide and civettone . Beyond fragrances, its value extends to pharmaceutical R&D for the synthesis of medicinal and bioactive compounds, including prostaglandins and cyclic ureides . In materials science, Aleuritic Acid is investigated for the development of innovative polymers, including ultraviolet and high-temperature resistant varieties, as well as biodegradable food packaging materials and plasticizers . Recent advancements in extraction technology, such as microwave-assisted processes, have significantly improved yield and purity, enhancing its accessibility for high-precision research . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O5 B1216641 9,10,16-Trihydroxyhexadecanoic acid CAS No. 6949-98-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9,10,16-trihydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHUJCGAYMDLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862139
Record name 9,10,16-Trihydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name DL-erythro-Aleuritic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6949-98-0, 533-87-9
Record name Aleuritolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6949-98-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10,16-Trihydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10,16-trihydroxyhexadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

9,10,16-Trihydroxyhexadecanoic Acid: A Technical Guide to Its Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 9,10,16-Trihydroxyhexadecanoic acid, a polyhydroxy fatty acid of interest in various industrial and scientific fields. The document details its primary natural source, quantitative data on its prevalence, and detailed experimental protocols for its extraction and purification.

Natural Sources and Quantitative Data

This compound, commonly known as aleuritic acid, is predominantly found in nature as a major constituent of shellac.[1][2][3] Shellac is a natural resin secreted by the female lac bug (Kerria lacca) on various host trees. Aleuritic acid is a key aliphatic component of the complex biopolymer that constitutes shellac.

The concentration of this compound in shellac and its crude forms, such as seedlac, is significant, making it a viable source for industrial extraction. The quantitative data from various sources are summarized in the table below.

Natural SourceFormConcentration of this compound (% w/w)Reference
Lac ResinShellac~35%[1][2]
Lac ResinShellac~35-40%[3]
Lac ResinSeedlac~30%[4]
Lac ResinDewaxed ShellacUp to 28.7% (yield)[4]

Experimental Protocols

The primary method for isolating this compound from its natural source, shellac or seedlac, is through alkaline hydrolysis, also known as saponification. This process cleaves the ester bonds within the lac resin, liberating the constituent acids as their corresponding salts.

Extraction of this compound from Seedlac

This protocol is a consolidated method based on procedures outlined in the scientific literature.[4][5][6]

Materials:

  • Seedlac

  • Sodium hydroxide (B78521) (NaOH)

  • Sulphuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Activated carbon

  • Ethanol (B145695) or Methanol

  • Distilled water

  • Filtration apparatus (e.g., Buchner funnel)

  • Heating and stirring equipment

Procedure:

  • Saponification:

    • Prepare a 20% (w/v) aqueous solution of sodium hydroxide.

    • For every 100 g of powdered seedlac, add 100 ml of the 20% NaOH solution.

    • Heat the mixture to between 70°C and 110°C with constant stirring and boil until the lac is completely saponified.[5] The reaction time can be as short as 20-30 minutes.[5]

    • Allow the saponified mixture to stand at room temperature for at least 14-24 hours to facilitate the crystallization of sodium aleuritate.[4][5]

  • Isolation of Sodium Aleuritate:

    • Add a saturated sodium chloride solution to the mixture to salt out the sodium aleuritate.

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected residue with a 25% NaCl solution to remove excess alkali.[4]

  • Acidification:

    • Dissolve the crude sodium aleuritate in boiling water.

    • While hot, acidify the solution with a 10-20% (w/w) solution of sulphuric acid until the precipitation of aleuritic acid is complete.[4][5] This step protonates the carboxylate group, rendering the acid insoluble in the aqueous solution.

  • Purification:

    • Filter the precipitated crude this compound.

    • For further purification, recrystallization is performed. Dissolve the crude acid in a minimal amount of a suitable solvent, such as aqueous ethanol (e.g., 20-40% v/v) or ethyl acetate.[5][7]

    • Add activated carbon to the solution and heat to decolorize.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling (e.g., 0-5°C) to promote crystallization.

    • Collect the purified crystals by filtration and dry them under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

For quantitative analysis and purity assessment of the extracted this compound, the following HPLC method can be employed.

Instrumentation:

  • HPLC system with a differential refractive index detector (RID)

  • C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5µm)

Chromatographic Conditions:

  • Mobile Phase: Methanol and water (60:40) containing 0.1% trifluoroacetic acid

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection: Differential Refractive Index (RID)

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways directly modulated by this compound. Its primary applications are in the synthesis of fragrances and polymers.[8]

However, some evidence suggests potential for biological activity. It has been proposed as a substitute for alpha-hydroxy acids in cosmetic formulations for skin care.[9] There are also indications of potential anti-inflammatory properties, with one source suggesting it may inhibit the production of pro-inflammatory cytokines in vitro, although the underlying mechanism was not elucidated.

For illustrative purposes, a hypothetical signaling pathway diagram is presented below. This diagram is based on the known anti-inflammatory mechanisms of other fatty acids, such as the inhibition of MAP kinase (JNK, ERK) and NF-κB signaling pathways, which are common targets in inflammatory responses. It is crucial to note that this is a speculative model and has not been experimentally validated for this compound. Future research is warranted to explore these and other potential biological activities.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Seedlac (Natural Source) saponification Saponification (20% NaOH, 70-110°C) start->saponification salting_out Salting Out & Filtration (Saturated NaCl) saponification->salting_out crude_na_aleuritate Crude Sodium Aleuritate salting_out->crude_na_aleuritate acidification Acidification (10-20% H₂SO₄) crude_na_aleuritate->acidification crude_aleuritic_acid Crude this compound acidification->crude_aleuritic_acid recrystallization Recrystallization (Aqueous Ethanol/Ethyl Acetate & Activated Carbon) crude_aleuritic_acid->recrystallization purified_acid Purified this compound recrystallization->purified_acid analysis Analysis (HPLC) purified_acid->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

hypothetical_signaling_pathway aleuritic_acid 9,10,16-Trihydroxy- hexadecanoic Acid mapk_pathway MAPK Pathway (JNK, ERK) aleuritic_acid->mapk_pathway Inhibition (Hypothesized) nfkb_pathway NF-κB Pathway aleuritic_acid->nfkb_pathway Inhibition (Hypothesized) inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->mapk_pathway inflammatory_stimulus->nfkb_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk_pathway->proinflammatory_cytokines nfkb_pathway->proinflammatory_cytokines

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

An In-depth Technical Guide to 9,10,16-Trihydroxyhexadecanoic Acid in Plant Cutin Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant cutin is an insoluble, hydrophobic polyester (B1180765) that forms the structural framework of the plant cuticle, the outermost protective layer of the aerial parts of terrestrial plants.[1][2] This essential barrier plays a critical role in preventing uncontrolled water loss, protecting against UV radiation, and defending against mechanical damage and pathogen invasion.[3] The cutin polymer is primarily composed of inter-esterified omega-hydroxy fatty acids and their derivatives, belonging to either the C16 or C18 families.[2][4]

A key monomer within the C16 family is 9,10,16-Trihydroxyhexadecanoic acid , also known as aleuritic acid .[4][5] This trifunctional fatty acid, with hydroxyl groups at the C-9, C-10, and C-16 positions, is a significant contributor to the three-dimensional, cross-linked nature of the cutin polymer in many plant species.[2][6] Its presence and relative abundance are crucial for the structural integrity and functional properties of the cuticle. This guide provides a comprehensive overview of the chemistry, biosynthesis, analysis, and quantitative distribution of this compound in plant cutin.

Chemical Structure and Properties

This compound is a saturated fatty acid with a 16-carbon backbone. Its structure is characterized by three hydroxyl (-OH) groups, one at the terminal omega (ω) position (C-16) and two vicinal hydroxyl groups in the middle of the chain (C-9 and C-10).[5]

  • Chemical Formula: C₁₆H₃₂O₅[5]

  • Molecular Weight: 304.42 g/mol [5][7]

  • Synonyms: Aleuritic acid, 9,10,16-Trihydroxypalmitic acid[5][8]

  • Stereochemistry: The molecule contains two asymmetric carbon atoms (C-9 and C-10), leading to stereoisomers. The naturally occurring form in shellac is the optically inactive DL-erythro form.[8][9]

Biosynthesis of C16 Cutin Monomers

The biosynthesis of C16 cutin monomers, including this compound, is a multi-step enzymatic process primarily occurring in the epidermal cells of plants. The pathway begins with the common C16 fatty acid, palmitic acid.

  • ω-Hydroxylation: The biosynthesis is initiated by the ω-hydroxylation of palmitic acid (16:0) to form 16-hydroxypalmitic acid. This reaction is catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase.[3]

  • In-chain Hydroxylation: Subsequently, 16-hydroxypalmitic acid undergoes mid-chain hydroxylation. It is proposed that a P450-dependent in-chain hydroxylase catalyzes the introduction of hydroxyl groups at the C-9 and C-10 positions to yield this compound.[3] While the exact enzymes for all steps are still under investigation in all species, this pathway represents the generally accepted model.[3]

Biosynthesis_C16_Cutin_Monomer Palmitic_Acid Palmitic Acid (C16:0) Hydroxy_Palmitic 16-Hydroxypalmitic Acid Palmitic_Acid->Hydroxy_Palmitic  ω-Hydroxylation  (Cytochrome P450) Trihydroxy_Hexadecanoic 9,10,16-Trihydroxyhexadecanoic Acid Hydroxy_Palmitic->Trihydroxy_Hexadecanoic  In-chain Hydroxylation  (Cytochrome P450)

Hypothetical biosynthetic pathway for this compound.

Quantitative Data Presentation

The monomeric composition of cutin, particularly the relative abundance of this compound and its isomers, varies significantly across different plant species, organs, and developmental stages.[1][2] The following tables summarize the quantitative composition of major cutin monomers in several well-studied species. Note that in many analyses, the positional isomers 9,16- and 10,16-dihydroxyhexadecanoic acid are not separated and are reported as a combined value.

Plant Species Organ This compound (% of total monomers) Other Major C16 Monomers (%) Major C18 Monomers (%) Reference
Solanum lycopersicum (Tomato, cv. Ailsa Craig)FruitNot explicitly separated, but included in the dominant C16 fraction.10,16-dihydroxyhexadecanoic acid (~74%)18-hydroxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid (total C18 ~10-12%)[10][11]
Arabidopsis thalianaFlowerPresent, but 10,16-dihydroxyhexadecanoic acid is the dominant C16 monomer.10,16-dihydroxyhexadecanoic acidDicarboxylic acids (e.g., octadecadien-1,18-dioic acid) are significant in leaves/stems.[12][13]
Citrus species (Grapefruit, Lemon, Orange)Fruit Peel0.1 - 1.9%9,16-dihydroxy-10-oxo-hexadecanoic acid (0.3 - 4.2%), Dihydroxy C16 acids (30-62%)Not specified[11][14]
Gymnosperms (various)NeedlesPredominantly the 9,16-dihydroxy isomer (≥93% of dihydroxy C16)10,16-dihydroxyhexadecanoic acid (minor)Not specified[15]
Angiosperms (various)LeavesCo-occurs with 8,16- and 10,16-dihydroxy isomers in significant proportions.8,16- and 10,16-dihydroxyhexadecanoic acidNot specified[15]
Agave americanaLeafNot a major component.Not specified9,10-epoxy ω-hydroxy C18 and 9,10,ω-trihydroxy C18 acids are most predominant.[9]
Clivia miniataLeafPresent as part of the most frequent monomers (9,16-/10,16-isomers).16-hydroxyhexadecanoic acid9,10-epoxy-18-hydroxyoctadecanoic acid (predominant), 18-hydroxy-9-octadecenoic acid, 9,10,18-trihydroxyoctadecanoic acid.[1]

Experimental Protocols

The analysis of this compound requires the chemical breakdown (depolymerization) of the cutin polymer into its constituent monomers, followed by chromatographic separation and identification.

Key Experiment: Cutin Monomer Compositional Analysis

This protocol outlines the complete workflow from tissue preparation to data analysis for determining the monomeric composition of plant cutin.

1. Sample Preparation and Delipidation:

  • Objective: To remove soluble epicuticular and intracuticular waxes to isolate the insoluble cutin polymer.

  • Protocol:

    • Collect fresh plant material (e.g., leaves, fruits). For quantitative analysis per unit area, measure the surface area. For analysis of bulk material, freeze-dry the tissue to determine its dry weight.[16]

    • Immerse the plant material in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture.[12]

    • Extract exhaustively for several hours or days, changing the solvent periodically, to ensure complete removal of soluble lipids.[1]

    • Air-dry the resulting wax-free tissue residue. This residue contains the cutin polymer attached to the cell wall.

2. Cutin Depolymerization (Transesterification):

  • Objective: To break the ester bonds of the cutin polymer, releasing the individual monomers as methyl esters.

  • Protocol (Sodium Methoxide (B1231860) Method): [1]

    • Place the dried, delipidated residue (typically 10-50 mg) in a glass reaction vial.

    • Add an internal standard (e.g., methyl heptadecanoate or dotriacontane) for quantification.[16]

    • Add 2-3 mL of 1 M sodium methoxide (NaOMe) in methanol.

    • Seal the vial and heat at 60°C for 2-3 hours to allow for complete transesterification.

    • After cooling, neutralize the reaction by adding an acid (e.g., 1 M H₂SO₄ in methanol).

    • Extract the fatty acid methyl esters (FAMEs) by adding a non-polar solvent like hexane (B92381) or chloroform and water. Vortex and centrifuge to separate the phases.

    • Collect the organic (upper) phase containing the monomers and transfer it to a new vial. Repeat the extraction 2-3 times.

    • Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • Objective: To convert the polar hydroxyl groups of the monomers into volatile trimethylsilyl (B98337) (TMS) ethers, making them suitable for gas chromatography.

  • Protocol:

    • To the dried monomer extract, add 50-100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.[15]

    • Seal the vial and heat at 70°C for 30-60 minutes.

    • After cooling, the sample is ready for injection into the GC-MS.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify the derivatized cutin monomers.

  • Protocol: [1][11]

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Separation: Use a capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program is:

      • Initial temperature: 150°C.

      • Ramp: Increase at 3°C/min to 300-320°C.

      • Hold: Maintain at the final temperature for 15-30 minutes.

      • Carrier gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode, scanning a mass range of m/z 40-600.

    • Data Analysis: Identify individual monomer peaks by comparing their retention times and mass spectra to those of authentic standards or published mass spectral libraries. Quantify the monomers by comparing their peak areas to the peak area of the internal standard.[1][15]

Experimental_Workflow Start Plant Tissue (e.g., Leaf, Fruit) Delipidation Delipidation (Solvent Extraction) Start->Delipidation Depolymerization Depolymerization (Transesterification with NaOMe) Delipidation->Depolymerization  Wax-free Residue Derivatization Derivatization (Silylation with BSTFA) Depolymerization->Derivatization  Monomer Extract Analysis GC-MS Analysis Derivatization->Analysis  Volatile Derivatives Data Data Processing (Identification & Quantification) Analysis->Data

Workflow for cutin monomer analysis.

Biological Signaling and Function

Beyond its structural role, this compound and other cutin monomers can function as signaling molecules. When the cuticle is breached, either mechanically or by fungal enzymes (cutinases), these monomers are released. They can act as elicitors, triggering plant defense responses against pathogens.[3] Conversely, for some pathogenic fungi, the presence of these specific cutin monomers serves as a chemical cue to induce the transcription and secretion of cutinases, facilitating penetration of the host plant.[3]

Signaling_Pathway Fungal_Pathogen Fungal Pathogen Plant_Cuticle Plant Cuticle Fungal_Pathogen->Plant_Cuticle  Secretes  Cutinase Cutinase_Production Cutinase Production Monomers Released Cutin Monomers (e.g., this compound) Plant_Cuticle->Monomers  Depolymerization Monomers->Fungal_Pathogen  Induces Defense_Response Plant Defense Response Monomers->Defense_Response  Elicits Cutinase_Production->Plant_Cuticle  Further degrades

Signaling role of cutin monomers in plant-pathogen interactions.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 9,10,16-Trihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,16-Trihydroxyhexadecanoic acid, a vital component of shellac resin also known as aleuritic acid, is a 16-carbon fatty acid characterized by the presence of three hydroxyl groups.[1] The hydroxyl groups at the C-9 and C-10 positions create two chiral centers, giving rise to a set of four stereoisomers. This guide provides a comprehensive overview of the stereochemistry and chirality of these isomers, presenting available quantitative data, outlining experimental protocols for their separation, and discussing their potential, though largely unexplored, differential biological activities. The intricate relationship between stereoisomerism and biological function is a critical consideration in drug development and the study of bioactive molecules.

Introduction to Chirality in this compound

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images.[2] this compound possesses two stereogenic centers at carbons 9 and 10, where the hydroxyl groups are attached. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers: the erythro and threo diastereomers.

  • Erythro isomers: The (9R,10S) and (9S,10R) enantiomers. In a Fischer projection, the hydroxyl groups are on the same side. The naturally occurring aleuritic acid from shellac is the racemic mixture of these two enantiomers, designated as DL-erythro-aleuritic acid or α-aleuritic acid.[1] This racemic mixture is optically inactive.

  • Threo isomers: The (9R,10R) and (9S,10S) enantiomers. In a Fischer projection, the hydroxyl groups are on opposite sides.

The spatial arrangement of these hydroxyl groups significantly influences the molecule's three-dimensional shape, which in turn can dictate its interaction with chiral biological molecules such as enzymes and receptors.

Stereoisomers of this compound

The four stereoisomers of this compound are:

  • (9R,10S)-9,10,16-Trihydroxyhexadecanoic acid

  • (9S,10R)-9,10,16-Trihydroxyhexadecanoic acid

  • (9R,10R)-9,10,16-Trihydroxyhexadecanoic acid

  • (9S,10S)-9,10,16-Trihydroxyhexadecanoic acid

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_erythro erythro Diastereomer cluster_threo threo Diastereomer 9R,10S (9R,10S) 9S,10R (9S,10R) 9R,10S->9S,10R Enantiomers 9R,10R (9R,10R) 9R,10S->9R,10R Diastereomers 9S,10S (9S,10S) 9R,10S->9S,10S Diastereomers 9S,10R->9R,10R Diastereomers 9S,10R->9S,10S Diastereomers 9R,10R->9S,10S Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Quantitative Data of Stereoisomers

Property(±)-erythro-9,10,16-Trihydroxyhexadecanoic Acid (α-Aleuritic Acid)(±)-threo-9,10,16-Trihydroxyhexadecanoic Acid
Melting Point (°C) 100-101[1][3][4]Data not available
Optical Rotation ([(\alpha)]D) 0 (racemic mixture)[1]Data for individual enantiomers not available
Solubility Soluble in water, alcohol, acetic acid, and acetone.[5]Data not available
CAS Number 533-87-9[6]17941-34-3 (for the racemic mixture)[7]

Note: Specific optical rotation values for the pure (+)- and (-)-erythro and (+)- and (-)-threo enantiomers are not reported in the reviewed literature. Similarly, the melting points for the individual enantiomers and the racemic threo mixture are not well-documented.

Experimental Protocols

Isolation of (±)-erythro-Aleuritic Acid from Shellac

A common method for obtaining racemic erythro-aleuritic acid is through the saponification of shellac.

Workflow for Isolation from Shellac

isolation_workflow start Shellac saponification Saponification (e.g., with NaOH solution) start->saponification filtration Filtration to remove insoluble materials saponification->filtration acidification Acidification of the filtrate (e.g., with HCl or H2SO4) filtration->acidification precipitation Precipitation of crude aleuritic acid acidification->precipitation crystallization Recrystallization (e.g., from hot water or ethanol) precipitation->crystallization end (±)-erythro-Aleuritic Acid crystallization->end

Figure 2: General workflow for the isolation of (±)-erythro-aleuritic acid from shellac.
Optical Resolution of (±)-threo-9,10,16-Trihydroxyhexadecanoic Acid

A detailed method for the resolution of the threo diastereomer has been reported, utilizing a chiral resolving agent.[8]

Protocol for the Resolution of (±)-threo-Aleuritic Acid using (-)-Brucine

  • Salt Formation: Dissolve (±)-threo-9,10,16-trihydroxyhexadecanoic acid and an equimolar amount of (-)-brucine in a suitable solvent (e.g., aqueous acetone).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically crystallize preferentially.

  • Isolation of the Diastereomeric Salt: Separate the crystals by filtration.

  • Liberation of the Enantiomer: Decompose the isolated salt with an acid (e.g., HCl) to liberate the free enantiopure fatty acid.

  • Purification: Purify the enantiomer by recrystallization.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the fractional crystallization step.

Note: The original protocol should be consulted for specific concentrations, temperatures, and yields.[8]

Biological Activity and Signaling Pathways

While the racemic mixture of erythro-aleuritic acid has been utilized in the synthesis of fragrances and as a component in skincare formulations, there is a significant lack of research into the specific biological activities of the individual stereoisomers of this compound.[9]

It is well-established in pharmacology and biochemistry that stereoisomers of a chiral compound can exhibit markedly different biological activities.[2] This is due to the stereospecificity of interactions with chiral biological macromolecules. One enantiomer may be biologically active, while the other may be less active, inactive, or even elicit different or adverse effects.

Studies on other hydroxy fatty acids have demonstrated stereoisomer-specific biological effects. For instance, distinct biological activities have been observed for isomers of branched fatty acid esters of hydroxy fatty acids (FAHFAs), with some isomers potentiating glucose-stimulated insulin (B600854) secretion and others having anti-inflammatory effects.[10] Furthermore, the biological activities of cutin monomers, of which this compound is a component in some plants, are suggested to be dependent on their specific structures, implying stereospecific interactions with cellular receptors.[11]

Given the precedent set by other chiral lipids, it is highly probable that the four stereoisomers of this compound possess distinct biological properties. Future research should focus on the stereoselective synthesis or efficient resolution of all four isomers to enable the investigation of their individual effects on relevant signaling pathways, such as those involved in inflammation, metabolic regulation, and skin biology.

Hypothesized Workflow for Investigating Stereoisomer-Specific Biological Activity

biological_activity_workflow start Pure Stereoisomers ((9R,10S), (9S,10R), (9R,10R), (9S,10S)) cell_culture In vitro cell-based assays (e.g., skin cells, immune cells) start->cell_culture biochemical_assays Biochemical assays (e.g., enzyme inhibition, receptor binding) start->biochemical_assays gene_expression Gene expression analysis (e.g., qPCR, RNA-seq) cell_culture->gene_expression protein_analysis Protein expression and pathway analysis (e.g., Western blot) cell_culture->protein_analysis in_vivo In vivo animal models (e.g., inflammation, metabolic studies) biochemical_assays->in_vivo protein_analysis->in_vivo end Identification of stereoisomer-specific biological activities and signaling pathways in_vivo->end

Figure 3: A proposed workflow for the systematic investigation of the biological activities of this compound stereoisomers.

Conclusion and Future Directions

This compound presents a fascinating case study in stereoisomerism. While the racemic erythro form is well-characterized, there is a significant knowledge gap regarding the properties and activities of the individual enantiomers and the threo diastereomers. The development of efficient methods for the synthesis or resolution of all four stereoisomers is a critical first step for future research. Subsequent in-depth biological evaluations are necessary to unlock the full potential of these molecules in drug development and other scientific applications. Understanding the stereochemistry-activity relationship of these compounds could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

9,10,16-Trihydroxyhexadecanoic Acid: An In-Depth Technical Guide on its Emerging Role in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, is a major component of shellac, a natural resin. While traditionally used in the formulation of perfumes and polymers, recent preliminary evidence suggests a potential role for this C16 fatty acid in cell signaling, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of aleuritic acid's biological activity, focusing on its potential anti-inflammatory effects. This document synthesizes the available data, outlines detailed experimental protocols for its investigation, and presents putative signaling pathways that may be influenced by this compound.

Introduction

This compound is a polyhydroxy fatty acid with the molecular formula C₁₆H₃₂O₅[1]. Its structure, characterized by hydroxyl groups at positions 9, 10, and 16, imparts unique chemical properties that have been exploited in various industrial applications[2][3][4][5]. Beyond its use in materials science, emerging research has begun to explore its bioactive potential. Of particular interest is its purported ability to modulate inflammatory processes, a key aspect of numerous physiological and pathological conditions. This guide aims to provide a detailed technical resource for researchers interested in elucidating the mechanisms of action of this compound in the context of cell signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₆H₃₂O₅[1]
Molecular Weight304.42 g/mol [1]
IUPAC NameThis compound[1]
SynonymsAleuritic acid, 9,10,16-Trihydroxypalmitic acid[2][3]
Melting Point100-103 °C[3]
SolubilitySoluble in hot water and alcohols[6]
Natural SourceShellac[4]

Biosynthesis and Extraction

This compound is a primary constituent of shellac, a resin secreted by the lac insect, Kerria lacca. It is biosynthesized by the insect and comprises a significant portion of the resinous polymer. The acid is typically extracted from shellac through a process of saponification (alkaline hydrolysis), which breaks down the polyester (B1180765) structure of the resin, followed by acidification to precipitate the free fatty acid[7].

Role in Cell Signaling: Anti-inflammatory Activity

Preliminary in vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. While direct and detailed studies on aleuritic acid are scarce, the general mechanisms of how fatty acids can modulate inflammation provide a framework for investigation.

Putative Signaling Pathways

Based on its potential to inhibit pro-inflammatory cytokine production, it is hypothesized that this compound may modulate one or more of the following key inflammatory signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. Aleuritic acid may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of NF-κB in the cytoplasm and a reduction in the transcription of pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. It is plausible that aleuritic acid could inhibit the phosphorylation of key kinases within these pathways, leading to a downstream reduction in inflammatory gene expression.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: Some fatty acids are known to be agonists of PPARγ, a nuclear receptor with potent anti-inflammatory effects. Activation of PPARγ can inhibit the expression of pro-inflammatory genes by transrepressing the activity of transcription factors like NF-κB.

The following diagram illustrates the potential points of intervention for this compound within these inflammatory signaling cascades.

G Potential Anti-inflammatory Signaling Pathways of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NFkappaB_n NF-κB MAPK_pathway->NFkappaB_n activates IkappaB_NFkappaB IκB-NF-κB IKK->IkappaB_NFkappaB phosphorylates IκB NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB releases NFkappaB->NFkappaB_n translocates PPARg PPARγ PPARg->NFkappaB_n inhibits Aleuritic_Acid 9,10,16-Trihydroxy- hexadecanoic acid Aleuritic_Acid->MAPK_pathway inhibits? Aleuritic_Acid->IKK inhibits? Aleuritic_Acid->PPARg activates? Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_n->Proinflammatory_Genes induces

Caption: Putative signaling pathways modulated by this compound.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data regarding the bioactivity of this compound in cell signaling. Future research should focus on determining key parameters such as:

ParameterDescription
IC₅₀ (Cytokine Inhibition) The half maximal inhibitory concentration for the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in relevant cell models (e.g., LPS-stimulated macrophages).
EC₅₀ (PPARγ Activation) The half maximal effective concentration for the activation of PPARγ in a suitable reporter assay.
Binding Affinity (K_d) The dissociation constant for the binding of aleuritic acid to potential receptor targets.
LD₅₀ (Toxicity) The median lethal dose to establish a preliminary safety profile. Studies on shellac suggest low toxicity.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the role of this compound in cell signaling.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of aleuritic acid on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

6.1.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Pre-treat the cells with various concentrations of aleuritic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

6.1.2. Measurement of Cytokine Production (ELISA)

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cytokine inhibition for each concentration of aleuritic acid compared to the LPS-stimulated control.

Caption: Workflow for in vitro anti-inflammatory assay.

NF-κB Luciferase Reporter Assay

This protocol is designed to determine if this compound inhibits the NF-κB signaling pathway.

  • Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with varying concentrations of aleuritic acid for 1 hour.

  • Stimulate the cells with TNF-α (20 ng/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Western Blot Analysis of MAPK and NF-κB Pathways

This protocol is used to assess the effect of aleuritic acid on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Culture and treat RAW 264.7 cells with aleuritic acid and LPS as described in section 6.1.1.

  • After a shorter incubation period (e.g., 15-30 minutes for MAPK, 30-60 minutes for NF-κB), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and p65.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry and normalize the levels of phosphorylated proteins to the total protein levels.

Safety and Toxicology

The toxicological properties of pure this compound have not been extensively investigated. However, shellac, its natural source, has a long history of use in food and pharmaceutical applications and is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. Acute toxicity studies on shellac in rats have shown an LD₅₀ of greater than 5 g/kg, indicating low acute toxicity. Further studies are required to determine the specific toxicological profile of isolated aleuritic acid.

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, avenue for research in cell signaling and drug development. The preliminary evidence of its anti-inflammatory potential warrants a more in-depth investigation into its molecular mechanisms of action. Future research should prioritize:

  • Comprehensive screening: Evaluating the effects of aleuritic acid on a wider range of cell types and signaling pathways.

  • Target identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify direct molecular targets.

  • In vivo studies: Assessing the efficacy and safety of aleuritic acid in animal models of inflammatory diseases.

  • Structure-activity relationship studies: Synthesizing and testing derivatives of aleuritic acid to optimize its biological activity.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this unique natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 9,10,16-Trihydroxyhexadecanoic Acid from Tomato Pomace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomato pomace, the primary byproduct of tomato processing, is a rich and sustainable source of valuable biopolymers, particularly cutin.[1] Cutin, a major component of the tomato peel, is a polyester (B1180765) composed of cross-linked polyhydroxylated fatty acids.[2] Among these, 9,10,16-trihydroxyhexadecanoic acid and its isomers, notably 10,16-dihydroxyhexadecanoic acid, are predominant monomers.[1][3] These hydroxy fatty acids represent promising bio-based building blocks for the synthesis of novel biopolymers and specialty chemicals with applications in coatings, drug delivery, and biodegradable materials.[2][4] This document provides detailed protocols for the extraction and isolation of these valuable compounds from tomato pomace, supported by quantitative data and workflow diagrams.

Data Presentation

Several methods have been developed for the extraction of cutin monomers from tomato pomace, each with varying yields and efficiencies. The choice of method can be guided by the desired purity, yield, and environmental impact. The following tables summarize quantitative data from key studies.

Table 1: Comparison of Cutin Monomer Extraction Methods from Tomato Pomace

Extraction MethodKey ReagentsTemperature (°C)TimeKey OutcomesReference
Ionic Liquid ExtractionCholinium hexanoate (B1226103), DMSO1002 hoursRecovers cutin polymer with minor structural alterations.[5][6]
Alkaline Hydrolysis (Method A)3% NaOH13015 minutesYields 10,16-dihydroxyhexadecanoic acid with extraction yields of 81-96%.[2]
Alkaline Hydrolysis (Optimized)3% NaOH130120 minutesMaximum cutin extraction of 32.5%.[1]
High-Pressure Homogenization (HPH) + Alkaline HydrolysisHPH pre-treatment, 3% NaOH130120 minutesIncreased cutin extraction yield to 46.1%.[1]
Ethanolic Alkaline Hydrolysis5 wt.% KOH in 95% ethanolReflux3 hoursPart of a multi-step process including dewaxing.[7]

Table 2: Monomeric Composition of Hydrolyzed Cutin from Tomato Pomace

MonomerAbundance (Molecular %) in Hx PomaceReference
10,16-dihydroxyhexadecanoic acid~43%[3][8]
Linoleic acidPresent[3]
Oleic acidPresent[3]
Other saturated and unsaturated fatty acidsPresent[3]

Experimental Protocols

The following are detailed protocols for the extraction of hydroxy fatty acids from tomato pomace, based on established methodologies.

Protocol 1: Extraction of Cutin-Rich Material using an Ionic Liquid

This protocol is adapted from studies utilizing cholinium hexanoate for a swift and uncomplicated recovery of the cutin polymer.[5][6]

Materials:

  • Dried tomato pomace

  • Cholinium hexanoate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Nylon membrane filter (0.45 µm)

  • Stirrer with heating capabilities

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Mix the dried tomato pomace and cholinium hexanoate at a 1:10 (w/w) ratio in a reaction vessel.

  • Stir the mixture at 100°C for 2 hours.

  • Stop the reaction by adding 80 mL of DMSO per gram of expected cutin.

  • Recover the polymer by filtration through a 0.45 µm nylon membrane filter.

  • Wash the recovered polymer extensively with deionized water during a second filtration step.

  • Lyophilize the washed sample to obtain a dry, cutin-rich material.

  • The resulting material can then be subjected to hydrolysis to yield the monomeric acids.

Protocol 2: Alkaline Hydrolysis for the Depolymerization of Cutin

This protocol describes the depolymerization of cutin from tomato peels to obtain monomeric hydroxy fatty acids.[1][2]

Materials:

  • Tomato peels (separated from pomace)

  • Sodium hydroxide (B78521) (NaOH) solution (3%)

  • Hydrochloric acid (HCl) for acidification

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Treat 100g of tomato peels with 400mL of 3% NaOH solution.

  • Heat the mixture at 130°C for 15-120 minutes in an appropriate reactor.

  • After the reaction, remove the spent skins and filter the dark brown solution to eliminate residual pulp.

  • Cool the solution and acidify it to a pH of 3-3.5 using HCl to precipitate the cutin acids.

  • Recover the precipitated hydroxy fatty acids by centrifugation or filtration.

  • Wash the precipitate with deionized water to remove residual salts.

  • Dry the final product.

Protocol 3: Methanolysis for the Liberation of Monomeric Esters

This protocol is for the methanolysis of the extracted cutin-rich material to obtain methyl esters of the fatty acids, which are suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[5]

Materials:

  • Cutin-rich material (from Protocol 1)

  • Anhydrous methanol (B129727) with 0.1 M sodium methoxide

  • Hydrochloric acid (HCl, 37%)

  • Dichloromethane

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge

Procedure:

  • Mix 0.5 g of the cutin-rich material with 20 mL of anhydrous methanol containing 0.1 M sodium methoxide.

  • Keep the mixture at 40°C for 2 hours without stirring.

  • Cool the mixture to room temperature and centrifuge at 4000 x g for 30 minutes at 4°C to pellet the non-hydrolyzed cutin fraction.

  • Collect the supernatant and acidify it to pH 3-3.5 with 37% HCl.

  • Centrifuge the acidified supernatant at 4000 x g for 30 minutes at 4°C to recover the precipitated fraction.

  • Extract the resulting supernatant three times with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate to remove traces of water. The resulting solution contains the soluble hydrolysates.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound and related monomers from tomato pomace.

ExtractionWorkflow A Tomato Pomace B Pre-treatment (Drying, Milling, Separation of Peels) A->B C Cutin Extraction / Depolymerization B->C D Ionic Liquid Extraction (e.g., Cholinium Hexanoate) C->D Method 1 E Alkaline Hydrolysis (e.g., NaOH, KOH) C->E Method 2 F Filtration & Washing D->F G Acidification (Precipitation) E->G J Crude Hydroxy Fatty Acid Mixture F->J Cutin Polymer for further hydrolysis H Centrifugation / Filtration G->H H->J I Purification K Chromatographic Separation (e.g., Column Chromatography) I->K J->I L Isolated this compound K->L M Characterization (GC-MS, NMR) L->M

Caption: Generalized workflow for extraction and isolation of hydroxy fatty acids.

Signaling Pathways

The provided search results focus on the chemical extraction and characterization of this compound from tomato pomace and do not contain information regarding its involvement in specific signaling pathways within the scope of drug development or biological activity. Research on the biological functions of these monomers is an emerging field.

Conclusion

The extraction of this compound and its isomers from tomato pomace presents a valuable opportunity for the sustainable production of bio-based chemicals. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to explore the potential of these compounds in various applications, from the development of novel polymers to their investigation in biological systems. The choice of extraction methodology will depend on the specific research goals, balancing factors such as yield, purity, and scalability. Further research into the biological activities of these compounds is warranted to fully realize their potential in drug development and other biomedical applications.

References

Synthesis of 9,10,16-Trihydroxyhexadecanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, is a major constituent of shellac, a natural resin secreted by the lac bug (Kerria lacca)[1][2][3]. This polyhydroxy fatty acid serves as a valuable and versatile starting material in various research and industrial applications. Its unique structure, featuring three hydroxyl groups, makes it a key precursor for the synthesis of macrocyclic lactones, which are highly valued in the fragrance industry for their musk-like scents[4][5]. Furthermore, aleuritic acid and its derivatives have shown potential in the development of biodegradable polymers, pharmaceuticals, and as modulators of inflammatory responses[4][6].

These application notes provide detailed protocols for the synthesis of this compound from shellac, a readily available and renewable resource. The protocols are intended for research purposes, enabling the production of high-purity aleuritic acid for further investigation and development.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
IUPAC NameThis compound[7]
SynonymsAleuritic acid, α-Aleuritic acid[7][8]
Molecular FormulaC₁₆H₃₂O₅[7][8]
Molecular Weight304.42 g/mol [7]
Melting Point100.5 - 103 °C[1]
AppearanceWhite to off-white crystalline powder[1]
SolubilitySoluble in hot water, alcohol, acetone, and acetic acid. Insoluble in cold water, ether, and petroleum ether.[9]
Synthesis Yield and Purity
Starting MaterialSaponification ConditionsPurification MethodYield (%)Purity (%)Reference
Seedlac20% NaOH, boilingRecrystallization (aqueous alcohol)~25>98[1]
Shellac20% NaOH, 70-110°C, >20 minRecrystallization (20-40% ethanol)10-20>98[10]
Fresh Lac ResinNot specifiedRecrystallization (80:20 water:methanol/isopropanol)85-90 (recovery)>99[2][11]
Dewaxed Shellac20% NaOHNot specified28.7Not specified[1]

Experimental Protocols

The synthesis of this compound from shellac is a multi-step process involving saponification, isolation of the sodium salt, acidification, and purification.

Saponification of Shellac

This step involves the alkaline hydrolysis of the ester bonds in shellac to liberate the constituent acids as their sodium salts.

Materials:

  • Shellac (seedlac, shellac flakes, or dewaxed shellac)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

Protocol:

  • Prepare a 20% (w/w) aqueous solution of sodium hydroxide.

  • In a suitable reaction vessel, add 100 g of shellac to 100 mL of the 20% NaOH solution[1].

  • Heat the mixture to a temperature between 70-110°C with constant stirring[10].

  • Continue heating and stirring until the shellac is completely saponified. This can take from over 20 minutes to several hours depending on the form of shellac and the exact temperature[10]. The solution will become viscous.

Isolation of Sodium Aleuritate (Salting Out)

The sodium salt of aleuritic acid is less soluble than the salts of the other shellac acids and can be precipitated by the addition of a saturated salt solution.

Materials:

  • Saponified shellac solution

  • Saturated sodium chloride (NaCl) solution

Protocol:

  • To the hot, viscous saponified solution, add a saturated solution of sodium chloride to salt out the sodium aleuritate[10].

  • Allow the mixture to stand at room temperature for at least 14 hours to ensure complete precipitation[10].

  • Filter the precipitate under reduced pressure and wash the collected sodium aleuritate cake with a saturated salt solution[10][12].

Acidification to Crude Aleuritic Acid

The sodium aleuritate is converted to the free acid by treatment with a mineral acid.

Materials:

  • Sodium aleuritate cake

  • Distilled water

  • Sulphuric acid (H₂SO₄), 10-20% (w/w) solution

Protocol:

  • Dissolve the sodium aleuritate cake in boiling distilled water[10].

  • While the solution is still hot, slowly add 10-20% sulphuric acid with stirring until the solution is acidic (pH paper can be used to check)[1][10].

  • Crude this compound will precipitate out of the solution.

  • Filter the crude acid and wash it thoroughly with cold distilled water to remove any remaining mineral acid and other water-soluble impurities.

Purification by Recrystallization

To obtain high-purity aleuritic acid, the crude product is recrystallized from a suitable solvent system.

Materials:

  • Crude this compound

  • Ethanol (B145695) or Methanol/Isopropanol

  • Distilled water

  • Activated carbon (optional, for decolorization)

Protocol:

  • Prepare a solvent mixture. A 20-40% aqueous ethanol solution or an 80:20 mixture of water to methanol/isopropanol can be effective[2][10].

  • Dissolve the crude aleuritic acid in the hot solvent mixture. If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes[10].

  • If activated carbon was used, filter the hot solution to remove it.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white, crystalline this compound by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven. The expected melting point of the pure product is around 101-103°C[1].

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Shellac Shellac (Starting Material) Saponification Saponification (20% NaOH, 70-110°C) Shellac->Saponification SaltingOut Salting Out (Saturated NaCl) Saponification->SaltingOut SodiumSalt Sodium Aleuritate (Precipitate) SaltingOut->SodiumSalt Acidification Acidification (10-20% H₂SO₄) CrudeProduct Crude Product Acidification->CrudeProduct Recrystallization Recrystallization (Aqueous Alcohol) PureProduct Pure 9,10,16-Trihydroxy- hexadecanoic Acid Recrystallization->PureProduct CrudeProduct->Recrystallization SodiumSalt->Acidification

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities

Biological_Activities cluster_bioactivity Known Biological Activities of Aleuritic Acid & Derivatives AleuriticAcid This compound (Aleuritic Acid) Inhibition1 Inhibition AleuriticAcid->Inhibition1 Inhibition2 Inhibition AleuriticAcid->Inhibition2 Inflammation Inflammatory Stimuli Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines AntiInflammatory Anti-inflammatory Effect Cytokines->AntiInflammatory Microbes Bacterial & Fungal Strains Antimicrobial Antimicrobial Effect Microbes->Antimicrobial Inhibition1->Cytokines Inhibition2->Microbes

Caption: Overview of the biological activities of aleuritic acid.

References

Application Note: Quantification of 9,10,16-Trihydroxyhexadecanoic Acid by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, is a long-chain fatty acid and a major component of shellac.[1][2] It serves as a valuable starting material in the synthesis of various compounds, including perfumes and pharmaceuticals. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, metabolic studies, and pharmaceutical development. This application note details a robust and sensitive method for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The described protocol is based on established methodologies for similar trihydroxy fatty acids and provides a comprehensive workflow from sample preparation to data analysis.[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general experimental workflow for the LC-MS analysis of this compound.

LC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe derivatization Optional Derivatization spe->derivatization lc Liquid Chromatography (Reversed-Phase) derivatization->lc Sample Injection ms Mass Spectrometry (ESI-MS/MS) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following is a general procedure for biological samples.

a. Lipid Extraction (Bligh-Dyer Method) [6]

  • To 100 µL of sample (e.g., plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).

  • Vortex thoroughly for 10 minutes.

  • Add 125 µL of chloroform and vortex for 2 minutes.

  • Add 125 µL of water and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

b. Solid-Phase Extraction (SPE) for Cleanup

  • Reconstitute the dried lipid extract in 1 mL of a low-organic solvent mixture (e.g., 10% methanol in water).

  • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Method

The chromatographic separation can be achieved using a reversed-phase column.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or similar.[7]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v) with 0.1% Acetic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    Time (min) % B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

3. Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

MRM Transitions: (Based on the molecular weight of 304.42 g/mol for C₁₆H₃₂O₅[1])

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound303.2 [M-H]⁻To be determined empirically1003015
Internal Standard (e.g., d4-PGE2)Analyte specificAnalyte specific100Analyte specificAnalyte specific

Note: The optimal product ions and collision energies should be determined by direct infusion of a standard solution of this compound.

Quantitative Data

The following table summarizes the expected performance characteristics of the LC-MS method, based on a similar validated method for trihydroxyoctadecenoic acids.[4][5]

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 90-98 fg on column
Limit of Quantification (LOQ) ~0.3 pg on column
Accuracy 98-120%
Precision (CV%) ≤ 6.1%

Conclusion

This application note provides a detailed protocol for the quantification of this compound using LC-MS. The method is designed to be sensitive, selective, and robust, making it suitable for a wide range of research and development applications. The provided experimental details can be used as a starting point for method development and validation in your laboratory.

References

Application Note: Quantification of 9,10,16-Trihydroxyhexadecanoic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10,16-Trihydroxyhexadecanoic acid is a key aliphatic monomer of cutin, the polyester (B1180765) matrix that forms the structural foundation of the plant cuticle. The cuticle serves as the primary protective barrier against environmental stresses, including water loss and pathogen attack. The composition of cutin, particularly the abundance of monomers like this compound, influences the biomechanical properties of the cuticle and plays a crucial role in plant-pathogen interactions.[1][2][3] During an attempted infection, fungal pathogens secrete cutinases that degrade the cutin polymer, releasing monomers.[1][4] These released monomers can act as signaling molecules, recognized by the plant as Damage-Associated Molecular Patterns (DAMPs) to initiate an immune response, and also by the pathogen to modulate its infection strategy.[1][4][5]

Accurate quantification of this compound is therefore essential for understanding plant defense mechanisms, developing disease-resistant crops, and exploring potential applications of cutin-derived biopolymers. This application note provides detailed protocols for the quantification of this analyte in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the quantification of this compound from plant tissue involves several key stages, from initial sample preparation to final analysis. The choice between GC-MS and LC-MS/MS will depend on available instrumentation and specific experimental goals. GC-MS typically requires a derivatization step to increase the volatility of the analyte.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path Plant Plant Material (e.g., Leaves, Fruit Peel) Delip Solvent Delipidation (Remove Waxes) Plant->Delip Depoly Cutin Depolymerization (e.g., Transesterification) Delip->Depoly Extract Liquid-Liquid Extraction of Monomers Depoly->Extract Deriv Derivatization (e.g., Silylation) Extract->Deriv LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant LCMS->Quant

Caption: General experimental workflow for quantifying cutin monomers.

Experimental Protocols

Protocol 1: Cutin Extraction and Depolymerization

This protocol describes the isolation of cutin monomers from plant tissue, adapted from methods for Arabidopsis and tomato.[6][7]

1. Materials and Reagents:

  • Plant tissue (e.g., tomato fruit peels, Arabidopsis leaves)

  • Chloroform, Methanol, Hexane (B92381) (HPLC grade)

  • Sodium methoxide (B1231860) (NaOMe) solution (0.2% in methanol)

  • Methyl acetate (B1210297)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS): e.g., Methyl Heptadecanoate (for GC-MS) or a labeled analogue for LC-MS/MS.

2. Procedure:

  • Tissue Preparation: Freeze-dry or air-dry the plant tissue. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Delipidation (Wax Removal):

    • Transfer a known amount of powdered tissue (e.g., 100 mg) to a glass tube.

    • Add 5 mL of chloroform:methanol (2:1, v/v) and vortex for 30 seconds. Centrifuge and discard the supernatant.

    • Repeat the extraction twice more with chloroform:methanol (1:2, v/v) and then twice with pure chloroform.

    • Dry the resulting delipidated residue under a stream of nitrogen or in a vacuum desiccator.

  • Transesterification (Depolymerization): [6][8]

    • To the dried residue, add 2 mL of 0.2% NaOMe in methanol.

    • Add 1 mL of methyl acetate and a known amount of the internal standard.

    • Seal the tube and heat at 60°C for 2 hours with occasional vortexing. This reaction cleaves the ester bonds in the cutin polymer, releasing fatty acid methyl esters (FAMEs).

  • Monomer Extraction:

    • After cooling to room temperature, add 2 mL of saturated NaCl solution.

    • Add 50 µL of concentrated H₂SO₄ to neutralize the NaOMe.

    • Extract the monomers by adding 2 mL of hexane (or dichloromethane) and vortexing vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new glass vial. Repeat the extraction twice more.

    • Pool the organic extracts and dry them over anhydrous Na₂SO₄.

    • Evaporate the solvent under a gentle stream of nitrogen. The sample is now ready for derivatization (GC-MS) or direct analysis (LC-MS/MS).

Protocol 2: Quantification by GC-MS

Hydroxy fatty acids require derivatization to increase their volatility for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to create trimethylsilyl (B98337) (TMS) ethers.[7][9]

1. Materials and Reagents:

  • Dried monomer extract from Protocol 1

  • Pyridine

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Hexane

2. Derivatization Procedure:

  • Re-dissolve the dried monomer extract in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection. If necessary, dilute with hexane.

3. GC-MS Parameters (Typical):

  • Gas Chromatograph: Agilent GC or similar, equipped with a capillary column.

  • Column: VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Splitless mode, 280°C.

  • Oven Program: 80°C hold for 2 min, ramp to 240°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-750.

    • Identification: Based on retention time and comparison of mass spectra with known standards or libraries.

    • Quantification: Using Selected Ion Monitoring (SIM) of characteristic ions and normalization to the internal standard.

Protocol 3: Quantification by LC-MS/MS

This method allows for the analysis of the underivatized acid, which can simplify sample preparation.

1. Sample Preparation:

  • Take the dried monomer extract from Protocol 1.

  • Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.

2. LC-MS/MS Parameters (Typical):

  • Liquid Chromatograph: UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient: Start at 10% B, linear gradient to 98% B over 15 min, hold for 3 min, return to initial conditions and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex, Agilent, Waters).

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: this compound (MW: 320.4). Precursor ion [M-H]⁻: m/z 319.2. Product ions would be determined by infusion and fragmentation of a standard but could include fragments from water loss or cleavage of the carbon chain.

      • Internal Standard: A heavy-isotope labeled version of the analyte would be ideal.

    • Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's guidelines.[10][11]

Data Presentation

The concentration of this compound can vary significantly between plant species and tissues. The following table summarizes representative quantitative data from the literature.

Plant SpeciesTissueMethodConcentration / AbundanceReference
Solanum lycopersicum (Tomato)Fruit CuticleGC-MS~70-80% of total cutin monomers[12]
Solanum lycopersicum (Tomato)Ripe Fruit PeelGC-MS~225 µg/cm²[13]
Arabidopsis thalianaPetalGC-MS~60% of total cutin monomers[12]
Arabidopsis thalianaLeafGC-MSMinor component (present)[6]

Signaling Pathway Involvement

The release of cutin monomers is a critical event in the interaction between plants and fungal pathogens. It initiates a chemical dialogue that can determine the outcome of the infection. Fungal cutinases break down the cutin polymer, releasing this compound and other monomers, which act as signals for both organisms.

Signaling_Pathway cluster_plant Plant Epidermal Cell cluster_pathogen Fungal Pathogen Cuticle Plant Cuticle (Contains this compound) Monomer Released Cutin Monomers (DAMP Signal) Cuticle->Monomer Releases PRR Pattern Recognition Receptor (PRR) PTI Pattern-Triggered Immunity (PTI) - ROS Burst - Defense Gene Activation PRR->PTI Signal Transduction Fungus Fungal Spore Cutinase_S Cutinase Secretion Fungus->Cutinase_S Initial Secretion Cutinase_S->Cuticle Degrades Cutinase_G Cutinase Gene Upregulation Cutinase_G->Cutinase_S Positive Feedback Fungus_Receptor Fungal Receptor Fungus_Receptor->Cutinase_G Signal Transduction Monomer->PRR Perceived by Plant Monomer->Fungus_Receptor Perceived by Fungus

Caption: Role of cutin monomers in plant-pathogen signaling.

References

Applications of Aleuritic Acid in Biodegradable Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, is a versatile and renewable building block for the synthesis of a wide range of biodegradable polymers. Its trifunctional nature, possessing one carboxylic acid group and three hydroxyl groups (one primary and two secondary), allows for the creation of both linear and cross-linked polymers with tunable properties. This makes it an attractive candidate for various applications, including controlled drug delivery, biodegradable packaging, and biomedical implants. These application notes provide an overview of the synthesis of various biodegradable polymers from aleuritic acid, along with detailed experimental protocols and a summary of their key properties.

Data Presentation: Properties of Aleuritic Acid-Based Biodegradable Polymers

The following table summarizes the quantitative data for various polymers synthesized from aleuritic acid. This data is compiled from various studies and provides a comparative overview of their key characteristics.

Polymer TypeMonomersSynthesis MethodMolecular Weight (Mw) ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)Degradation Profile
Linear Polyester (B1180765) Protected Aleuritic AcidDehydropolycondensation~120,000--Data not availableData not availableSusceptible to enzymatic degradation.
Cross-linked Polyester Aleuritic AcidNon-catalyzed Melt PolycondensationInsoluble/Infusible network--Data not availableData not availableSlow degradation due to cross-linking.
Copolyester Protected Aleuritic Acid, L-Lactic AcidDehydropolycondensationVaries with monomer ratioVaries with monomer ratioVaries with monomer ratioData not availableData not availableTunable degradation by altering monomer ratio.
Polyamide (Hypothetical) Aleuritic Acid Diacid Derivative, HexamethylenediamineLow-Temperature PolycondensationNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot DeterminedExpected to be biodegradable via hydrolysis of amide bonds.
Epoxy Resin (Hypothetical) Glycidyl (B131873) Ether of Aleuritic Acid, Phthalic Anhydride (B1165640)CuringCross-linked networkNot DeterminedNot DeterminedNot DeterminedNot DeterminedBiodegradability depends on the curing agent and cross-link density.

Experimental Protocols

Synthesis of Linear Poly(aleuritic acid) via Dehydropolycondensation

This protocol describes the synthesis of a linear polyester from aleuritic acid. To achieve a linear polymer, the secondary hydroxyl groups at the C-9 and C-10 positions must be protected prior to polymerization.

a) Protection of Aleuritic Acid:

  • Materials: Aleuritic acid, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (catalyst), acetone (B3395972), sodium bicarbonate, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer.

  • Procedure:

    • Dissolve aleuritic acid in acetone in a round-bottom flask.

    • Add an excess of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Neutralize the catalyst with sodium bicarbonate.

    • Filter the mixture and remove the acetone using a rotary evaporator.

    • The resulting product, 9,10-isopropylidene-16-hydroxyhexadecanoic acid (protected aleuritic acid), can be purified by column chromatography.

b) Dehydropolycondensation:

  • Materials: Protected aleuritic acid, tin(II) octoate (catalyst), toluene (B28343), high-vacuum line, Dean-Stark apparatus, rotary evaporator.

  • Procedure:

    • Place the protected aleuritic acid and a catalytic amount of tin(II) octoate in a reaction flask equipped with a Dean-Stark apparatus.

    • Add toluene as an azeotropic solvent to facilitate the removal of water.

    • Heat the mixture to reflux and continuously remove the water-toluene azeotrope.

    • After the theoretical amount of water has been collected, continue the reaction under high vacuum for several hours to drive the polymerization to completion.

    • Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

c) Deprotection:

  • Materials: Protected poly(aleuritic acid), acidic solution (e.g., dilute HCl in methanol).

  • Procedure:

    • Dissolve the protected polymer in a suitable solvent.

    • Add the acidic solution and stir at room temperature until the deprotection is complete (monitored by FTIR or NMR).

    • Neutralize the acid, precipitate the deprotected polymer, and dry under vacuum.

Synthesis of Cross-linked Poly(aleuritic acid) via Non-catalyzed Melt Polycondensation

This protocol describes a solvent-free method to produce a cross-linked polyester from aleuritic acid.[1]

  • Materials: Aleuritic acid, vacuum oven or inert atmosphere furnace.

  • Procedure:

    • Place aleuritic acid powder in a suitable mold or on a non-stick surface.

    • Heat the aleuritic acid in a vacuum oven or under an inert atmosphere (e.g., nitrogen) at 150°C.[1]

    • The polymerization proceeds via direct esterification between the carboxylic acid and hydroxyl groups of different aleuritic acid molecules. The primary hydroxyl group is more reactive, but at this temperature, the secondary hydroxyls also participate, leading to a cross-linked network.

    • The reaction time can be varied to control the degree of cross-linking. A typical reaction time is 24 hours.[2]

    • The resulting polymer will be an insoluble and infusible thermoset material.

Synthesis of Poly(aleuritic acid-co-lactic acid) Copolyester

This protocol details the copolymerization of protected aleuritic acid with L-lactic acid to create a biodegradable copolyester with tunable properties.[3]

  • Materials: Protected aleuritic acid (from Protocol 1a), L-lactic acid, Lewis acid catalyst (e.g., tin(II) octoate), xylene, Dean-Stark apparatus.

  • Procedure:

    • In a three-neck flask equipped with a Dean-Stark apparatus, reflux a mixture of L-lactic acid and xylene (1:1 v/v) for 6 hours to remove water as an azeotrope.[3]

    • Add the desired amount of protected aleuritic acid and the Lewis acid catalyst to the flask. The feed ratio of the two monomers can be varied to control the copolymer composition.[3]

    • Continue the reflux for another 15 hours, continuously removing the water generated during the dehydropolycondensation reaction.[3]

    • After cooling, remove the excess xylene by vacuum distillation.[3]

    • The resulting copolymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

    • Deprotection of the aleuritic acid units can be performed as described in Protocol 1c.

Hypothetical Protocol for the Synthesis of Aleuritic Acid-Based Polyamide

This protocol is a proposed method based on general polyamide synthesis, as specific literature for aleuritic acid-based polyamides is limited. It requires the initial conversion of aleuritic acid to a dicarboxylic acid derivative.

a) Synthesis of Aleuritic Acid Diacid Derivative:

  • This would involve protecting the hydroxyl groups and then converting the terminal hydroxyl group to a carboxylic acid group through oxidation. This is a multi-step synthesis that would require specific optimization.

b) Low-Temperature Polycondensation:

  • Materials: Aleuritic acid diacid derivative, a diamine (e.g., hexamethylenediamine), a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP)), a condensing agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP)).

  • Procedure:

    • Dissolve the aleuritic acid diacid derivative and the diamine in NMP in a reaction flask under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add a solution of the condensing agent in NMP.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Precipitate the resulting polyamide in a non-solvent, filter, and dry under vacuum.

Hypothetical Protocol for the Synthesis of Aleuritic Acid-Based Epoxy Resin

This is a proposed protocol based on general epoxy resin synthesis.

a) Synthesis of Glycidyl Ether of Aleuritic Acid:

  • Materials: Aleuritic acid, epichlorohydrin (B41342), sodium hydroxide, a suitable solvent.

  • Procedure:

    • React aleuritic acid with an excess of epichlorohydrin in the presence of a base like sodium hydroxide. The hydroxyl groups of aleuritic acid will react with epichlorohydrin to form glycidyl ethers.

    • The reaction conditions (temperature, stoichiometry) would need to be optimized to control the degree of glycidylation.

    • The resulting glycidyl ether of aleuritic acid would need to be purified.

b) Curing of the Epoxy Resin:

  • Materials: Glycidyl ether of aleuritic acid, a curing agent (e.g., a dicarboxylic acid anhydride like phthalic anhydride or a diamine).

  • Procedure:

    • Mix the glycidyl ether of aleuritic acid with the curing agent at an appropriate stoichiometric ratio.

    • Heat the mixture to a specific temperature to initiate the cross-linking reaction. The curing temperature and time will depend on the chosen curing agent.

    • The cured product will be a rigid, cross-linked thermoset polymer.

Mandatory Visualizations

Diagram 1: Synthesis of Linear Poly(aleuritic acid)

G A Aleuritic Acid P Protection of -OH groups (C9, C10) A->P 2,2-dimethoxypropane, p-TsOH PA Protected Aleuritic Acid P->PA Poly Dehydropolycondensation (e.g., with Sn(Oct)2) PA->Poly Heat, Vacuum PPA Protected Poly(aleuritic acid) Poly->PPA Deprotect Deprotection PPA->Deprotect Acidic condition LPA Linear Poly(aleuritic acid) Deprotect->LPA

Caption: Workflow for the synthesis of linear poly(aleuritic acid).

Diagram 2: Synthesis of Cross-linked Poly(aleuritic acid)

G AA Aleuritic Acid MCP Melt Polycondensation AA->MCP 150°C, in air or inert atmosphere CLP Cross-linked Poly(aleuritic acid) MCP->CLP

Caption: Workflow for non-catalyzed melt polycondensation.

Diagram 3: Synthesis of Aleuritic Acid-Based Copolyester

G cluster_0 Monomer Preparation PA Protected Aleuritic Acid Poly Dehydropolycondensation (Lewis Acid Catalyst) PA->Poly LA L-Lactic Acid LA->Poly Copoly Protected Copolymer Poly->Copoly Deprotect Deprotection Copoly->Deprotect FinalCopoly Poly(aleuritic acid-co-lactic acid) Deprotect->FinalCopoly

Caption: Synthesis of an aleuritic acid-based copolyester.

Conclusion

Aleuritic acid is a promising renewable resource for the development of a diverse range of biodegradable polymers. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of these materials. The ability to produce both linear and cross-linked polymers, as well as copolymers with tailored properties, highlights the versatility of aleuritic acid. Further research into the structure-property relationships and in vivo degradation and biocompatibility of these polymers will be crucial for their successful translation into clinical and commercial applications, particularly in the fields of drug delivery and sustainable materials.

References

Application Notes and Protocols for the Depolymerization of Cutin to Obtain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the depolymerization of cutin, a complex biopolyester found in the cuticle of higher plants, to yield its constituent fatty acid monomers. The resulting fatty acids can be further analyzed or utilized in various research and development applications, including the study of plant-microbe interactions, the development of novel biomaterials, and the synthesis of bioactive compounds.

Introduction

Cutin is a major component of the plant cuticle, providing a protective barrier against environmental stresses.[1][2][3][4] It is a polyester (B1180765) composed primarily of hydroxylated and epoxidated C16 and C18 fatty acids, cross-linked to form a resilient three-dimensional network.[4][5] To study the composition of cutin or to utilize its monomeric constituents, the polymer must first be broken down into its individual fatty acid components. This process is known as depolymerization.

Several methods have been established for the effective depolymerization of cutin. The choice of method depends on the specific research goals, the plant material being studied, and the analytical techniques to be employed. The most common approaches involve chemical cleavage of the ester bonds that form the backbone of the cutin polymer. These methods include transesterification, saponification, and acid-catalyzed hydrolysis.

Depolymerization Methodologies

This document outlines three primary protocols for cutin depolymerization:

  • Base-Catalyzed Transesterification (Transmethylation): This is a widely used method that employs a base, such as sodium methoxide (B1231860) (NaOMe), in methanol (B129727) to cleave the ester bonds and simultaneously methylate the resulting carboxylic acids, forming fatty acid methyl esters (FAMEs).[1][2][4] This method is favored for its efficiency and the direct production of derivatives suitable for gas chromatography (GC) analysis.

  • Saponification: This classic method involves alkaline hydrolysis using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent.[6][7][8] Saponification yields free fatty acids and glycerol. The fatty acids must be subsequently acidified and extracted before analysis.

  • Acid-Catalyzed Depolymerization: Reagents such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl can also be used to cleave the ester linkages and produce FAMEs.[9][10]

Following depolymerization, the released fatty acid monomers, which often contain free hydroxyl groups, are typically derivatized to increase their volatility for GC analysis. A common derivatization technique is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[2][9]

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification using Sodium Methoxide (NaOMe)

This protocol is adapted from methods developed for Arabidopsis and maize and is suitable for the quantitative analysis of cutin monomers.[1][2][4]

1. Sample Preparation and Delipidation:

  • Homogenize fresh or lyophilized plant tissue (e.g., leaves, peels).
  • To inactivate lipases, immerse the sample in hot 2-propanol (85°C) for 15 minutes.[4]
  • Perform exhaustive solvent extraction to remove soluble lipids (waxes, membrane lipids). This is typically done with a series of solvents of increasing polarity, such as chloroform, methanol, and a chloroform:methanol mixture.
  • Dry the resulting delipidated residue, which is enriched in cell wall material containing cutin.

2. Transesterification Reaction:

  • To the dried residue, add a solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M NaOMe).
  • Add methyl acetate (B1210297) as a co-solvent to minimize saponification, which can occur in the presence of water.[4]
  • Include an internal standard (e.g., nonadecanoic acid) for quantification.
  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-16 hours) with agitation.

3. Extraction of Fatty Acid Methyl Esters (FAMEs):

  • Acidify the reaction mixture with a suitable acid (e.g., sulfuric acid) to protonate any free fatty acids.
  • Extract the FAMEs with an organic solvent such as n-hexane or chloroform.
  • Wash the organic phase with a salt solution (e.g., saturated NaCl) to remove residual methanol and acid.
  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

4. Derivatization (Silylation):

  • To the dried FAMEs, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
  • Incubate at a controlled temperature (e.g., 70-90°C) for 15-60 minutes to convert hydroxyl groups to TMS ethers.[10]
  • Evaporate the excess silylating agent under nitrogen.

5. Analysis:

  • Dissolve the derivatized sample in a suitable solvent (e.g., hexane).
  • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) for monomer identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification.[2][9][11]

Protocol 2: Saponification using Potassium Hydroxide (KOH)

This protocol is effective for releasing free fatty acids from the cutin polymer.[6][7][8]

1. Sample Preparation and Delipidation:

  • Follow the same procedure as in Protocol 1.

2. Saponification Reaction:

  • To the delipidated residue, add a solution of potassium hydroxide in methanol/water (e.g., 6% KOH in 90:10 methanol:water).[7]
  • Reflux the mixture for an extended period (e.g., 12-18 hours).[7]

3. Extraction of Free Fatty Acids:

  • After cooling, filter the reaction mixture.
  • Acidify the filtrate to a low pH (e.g., pH 2-3) using a strong acid like HCl.
  • Extract the protonated fatty acids with an organic solvent such as dichloromethane (B109758) or chloroform.[7]
  • Wash the organic phase with water to remove salts and residual acid.
  • Dry the organic phase and evaporate the solvent.

4. Derivatization (Methylation and Silylation):

  • The extracted free fatty acids must first be methylated to form FAMEs. This can be achieved using diazomethane (B1218177) or by heating with BF3-methanol.
  • Subsequently, perform silylation as described in Protocol 1 to derivatize the hydroxyl groups.

5. Analysis:

  • Analyze the derivatized sample by GC-MS and GC-FID as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the described depolymerization protocols. Note that optimal conditions may vary depending on the plant species and tissue type.

ParameterProtocol 1: NaOMe TransesterificationProtocol 2: KOH Saponification
Depolymerization Reagent 0.5 M Sodium Methoxide in Methanol6% Potassium Hydroxide in 90:10 Methanol:Water[7]
Reaction Temperature 60 °CReflux Temperature (approx. 65-70 °C)
Reaction Time 2 - 16 hours12 - 18 hours[7]
Derivatization Reagent 1 N/A (direct methylation)BF3-Methanol or Diazomethane (for methylation)
Derivatization Reagent 2 BSTFA + 1% TMCS (for silylation)BSTFA + 1% TMCS (for silylation)
Derivatization Temperature 70 - 90 °C70 - 90 °C
Derivatization Time 15 - 60 minutes15 - 60 minutes
Internal Standard Nonadecanoic acidRicinoleic acid[10] or Nonadecanoic acid

Visualizing the Workflow and Chemical Reactions

The following diagrams illustrate the experimental workflow for cutin depolymerization and the chemical principles of the reactions involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_depolymerization Depolymerization cluster_workup Workup & Derivatization cluster_analysis Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization delipidation Delipidation homogenization->delipidation dried_residue Dried Cutin-Rich Residue delipidation->dried_residue transesterification Transesterification (NaOMe) dried_residue->transesterification saponification Saponification (KOH) dried_residue->saponification extraction_fames Extraction of FAMEs transesterification->extraction_fames extraction_ffa Extraction of Free Fatty Acids saponification->extraction_ffa silylation Silylation extraction_fames->silylation methylation Methylation extraction_ffa->methylation methylation->silylation gcms_analysis GC-MS / GC-FID Analysis silylation->gcms_analysis

Caption: Experimental workflow for cutin depolymerization and analysis.

chemical_reactions cluster_transesterification Transesterification cluster_saponification Saponification cutin_ester Cutin Polymer (R-COO-R') fame Fatty Acid Methyl Ester (R-COOCH3) cutin_ester->fame + CH3OH / NaOMe methanol Methanol (CH3OH) naome NaOMe cutin_oh Cutin Fragment (R'-OH) cutin_ester2 Cutin Polymer (R-COO-R') fatty_acid_salt Fatty Acid Salt (R-COO- K+) cutin_ester2->fatty_acid_salt + KOH koh KOH cutin_oh2 Cutin Fragment (R'-OH) free_fatty_acid Free Fatty Acid (R-COOH) fatty_acid_salt->free_fatty_acid + HCl hcl HCl

Caption: Chemical reactions in depolymerization.

Conclusion

The protocols described provide robust methods for the depolymerization of cutin to yield its constituent fatty acids. The choice between transesterification and saponification will depend on the specific analytical needs of the researcher. For direct analysis of fatty acid composition by GC, transesterification is often more straightforward. However, saponification may be preferred in other applications where the free fatty acids are the desired product. Careful execution of these protocols, including the delipidation and derivatization steps, is crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 9,10,16-Trihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9,10,16-Trihydroxyhexadecanoic acid (also known as aleuritic acid).

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of Purified this compound

Question: We are experiencing a significantly lower than expected yield of this compound after purification from shellac. What are the possible reasons and how can we improve the yield?

Answer: Low yields of this compound, often in the range of 12-14% from seedlac, can be a common issue.[1] Several factors can contribute to this problem:

  • Incomplete Hydrolysis: The initial alkaline hydrolysis of shellac is a critical step. Incomplete saponification will result in a lower amount of the free acid being available for extraction.

    • Troubleshooting:

      • Ensure the concentration of the alkaline solution (e.g., sodium hydroxide) is optimal. Studies have shown that a 20% sodium hydroxide (B78521) solution can yield a higher amount of aleuritic acid compared to lower or higher concentrations.

      • The duration and temperature of the hydrolysis process are crucial. A prolonged hydrolysis time (e.g., up to 15-20 days in some traditional methods) may be necessary for complete reaction, although newer methods aim to reduce this time.[1]

  • Losses during Recrystallization: Traditional recrystallization techniques can lead to significant product loss, sometimes as high as 40-50%.[2]

    • Troubleshooting:

      • Optimize the solvent system for recrystallization. A mixture of methanol (B129727)/isopropanol and water has been shown to improve recovery yields to 85-95%.[2][3]

      • Carefully control the cooling process to allow for maximum crystal formation.

  • Suboptimal Precipitation: The precipitation of sodium aleuritate after hydrolysis and the subsequent precipitation of the free acid are pH-dependent steps.

    • Troubleshooting:

      • Ensure the pH is carefully controlled during the precipitation of sodium aleuritate.

      • When liberating the free acid with a mineral acid, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase.

Issue 2: Low Purity of the Final Product

Question: Our purified this compound shows significant impurities when analyzed by HPLC. What are the common impurities and how can we improve the purity?

Answer: The purity of this compound extracted from natural sources like shellac can be affected by several co-extracted substances. Common impurities include:

  • Other fatty acids such as butolic acid, jalaric acid, and shellolic acid.

  • Lac dye (erythrolaccin and laccaic acid).[4]

  • Resinous and waxy materials.

Here are some strategies to enhance the purity:

  • Decolorization: The presence of lac dyes can interfere with the purification process.

    • Troubleshooting:

      • Perform a decolorization step before hydrolysis.[4]

      • Treatment with activated charcoal during the purification process can effectively remove colored impurities.[1]

  • Improved Recrystallization: A single recrystallization step may not be sufficient to remove all impurities.

    • Troubleshooting:

      • Perform multiple recrystallization steps.

      • Utilize a mixed solvent system (e.g., methanol/isopropanol and water) which can be more effective at leaving impurities dissolved in the mother liquor.[3]

  • Column Chromatography: For achieving very high purity, column chromatography is a powerful technique.

    • Troubleshooting:

      • Use a suitable stationary phase like silica (B1680970) gel.

      • Employ a gradient elution with a solvent system of increasing polarity (e.g., starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent) to effectively separate the target compound from other fatty acids and impurities.

Issue 3: HPLC Analysis Issues - Peak Tailing

Question: We are observing significant peak tailing for this compound during HPLC analysis. What could be causing this and how can we resolve it?

Answer: Peak tailing in HPLC is a common issue, particularly for acidic compounds like this compound. The primary causes and troubleshooting steps are:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the surface of C18 columns can interact with the carboxylic acid group of the analyte, causing tailing.

    • Troubleshooting:

      • Lower the pH of the mobile phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., 0.1% TFA) can suppress the ionization of the carboxylic acid and minimize interactions with free silanols.[5]

      • Use an end-capped column: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Troubleshooting:

      • Reduce the concentration of the sample being injected.

  • Column Contamination or Degradation: Accumulation of impurities on the column or degradation of the stationary phase can lead to poor peak shape.

    • Troubleshooting:

      • Flush the column with a strong solvent to remove contaminants.

      • If the problem persists, replace the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting MaterialReported Yield (%)Reported Purity (%)Reference
Traditional Alkaline Hydrolysis & RecrystallizationSeedlac12 - 14Not specified[1]
Modified Alkaline Hydrolysis & Single-Step RecrystallizationFresh Resins17 - 18> 99[2]
Reactive Adsorption on Functionalized PolymersSeedlac9294[6][7]
Microwave-Assisted HydrolysisSeedlac85 - 86> 98[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Seedlac via Alkaline Hydrolysis and Recrystallization

This protocol is a generalized procedure based on common practices.

  • Alkaline Hydrolysis:

    • Suspend seedlac in a 10-20% aqueous sodium hydroxide solution.

    • Heat the mixture with stirring. The temperature and duration can vary, with some methods suggesting boiling while others use prolonged stirring at room temperature.

    • After saponification, the sodium salt of this compound (sodium aleuritate) will precipitate.

  • Isolation of Crude Acid:

    • Filter the precipitated sodium aleuritate and wash it with a saturated sodium chloride solution.

    • Dissolve the sodium aleuritate in water and acidify with a dilute mineral acid (e.g., HCl or H₂SO₄) to precipitate the crude this compound.

    • Filter the crude acid and wash it with water until the washings are neutral.

  • Recrystallization:

    • Dissolve the crude acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of methanol/isopropanol and water).[3]

    • If necessary, treat the hot solution with activated charcoal to remove colored impurities.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and dry them.

Protocol 2: HPLC Analysis of this compound Purity

This protocol is based on a published method for the analysis of aleuritic acid.[5]

  • Chromatographic System: High-Performance Liquid Chromatograph.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detector: Differential Refractive Index Detector (RID).[5]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the purified product in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the purity of the sample by comparing the peak area of the analyte with the total peak area of all components in the chromatogram.

Mandatory Visualization

PurificationWorkflow cluster_extraction Extraction from Shellac cluster_purification Purification cluster_analysis Quality Control start Shellac (Natural Resin) hydrolysis Alkaline Hydrolysis (e.g., NaOH solution) start->hydrolysis Saponification precipitation1 Precipitation of Sodium Aleuritate hydrolysis->precipitation1 acidification Acidification (e.g., with HCl) precipitation1->acidification crude_product Crude 9,10,16-Trihydroxy- hexadecanoic Acid acidification->crude_product recrystallization Recrystallization (e.g., Methanol/Water) crude_product->recrystallization column_chromatography Column Chromatography (for High Purity) crude_product->column_chromatography Alternative/Further Purification charcoal Charcoal Treatment (Optional for Decolorization) recrystallization->charcoal Can be combined pure_product Pure 9,10,16-Trihydroxy- hexadecanoic Acid recrystallization->pure_product charcoal->pure_product column_chromatography->pure_product hplc HPLC Analysis (Purity Assessment) pure_product->hplc

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity start Start Purification check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No incomplete_hydrolysis Incomplete Hydrolysis? - Check NaOH concentration - Increase reaction time/temp check_yield->incomplete_hydrolysis Yes decolorize Colored Impurities? - Add charcoal treatment - Decolorize before hydrolysis check_purity->decolorize Yes end_node Purification Optimized check_purity->end_node No recrystallization_loss High Recrystallization Loss? - Optimize solvent system - Control cooling rate incomplete_hydrolysis->recrystallization_loss recrystallization_loss->end_node multiple_components Other Fatty Acids Present? - Perform multiple recrystallizations - Use column chromatography decolorize->multiple_components multiple_components->end_node

Caption: Logical troubleshooting guide for purification challenges.

References

Technical Support Center: 9,10,16-Trihydroxyhexadecanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, from lac resin.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for extracting this compound?

A1: The primary natural source of this compound is lac resin, which is secreted by the lac insect (Kerria lacca).[1][2] The raw material is often processed into seedlac or shellac, which serve as the starting materials for extraction.[1][3] De-waxed shellac can also be used and may result in a higher yield of aleuritic acid.[4]

Q2: What is the general principle behind the extraction of aleuritic acid from lac resin?

A2: Aleuritic acid exists as a major component of a polyester (B1180765) complex within the lac resin, constituting about 20-30% of it.[2][5] The extraction process involves the alkaline hydrolysis (saponification) of these ester linkages, typically using sodium hydroxide (B78521) (NaOH), to liberate the aleuritic acid as a sodium salt.[4][6] This is followed by acidification to precipitate the free aleuritic acid, which is then purified.

Q3: What are the critical parameters that influence the yield of the extraction?

A3: Several factors significantly impact the extraction yield, including:

  • Concentration of the alkaline solution: The concentration of sodium hydroxide is a crucial factor, with studies showing that a 20% NaOH solution provides the highest yield compared to lower or higher concentrations.[4]

  • Starting material: The type of lac resin used (seedlac, shellac, or de-waxed shellac) affects the final yield, with de-waxed shellac generally providing the highest percentage of aleuritic acid.[4]

  • Reaction temperature and time: Saponification is typically carried out at elevated temperatures (e.g., 70-110°C) for a sufficient duration (e.g., over 20 minutes) to ensure complete hydrolysis of the ester bonds.[6]

  • Purification method: The purification process, particularly crystallization, can lead to significant losses if not optimized.[7][8]

Q4: What level of purity can I expect from the extraction, and how can it be improved?

A4: The purity of the initial crude extract can be variable, often ranging from 70-94%.[7] This may not be sufficient for applications in the perfume and pharmaceutical industries, which often require purity levels greater than 99%.[7] Purity can be improved through repeated crystallization steps.[7] Using a mixed solvent system, such as water and methanol/isopropanol, for recrystallization has been shown to significantly improve recovery rates compared to traditional methods.[8] Other purification techniques include reactive adsorption using polymeric resins, which can yield purities of up to 94%.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Aleuritic Acid 1. Incomplete saponification of the lac resin. 2. Suboptimal concentration of NaOH. 3. Loss of product during purification/crystallization. 4. Use of low-quality starting material (seedlac with high impurities).1. Ensure the saponification reaction is carried out at an appropriate temperature (70-110°C) and for a sufficient duration to ensure complete hydrolysis.[6] 2. Optimize the NaOH concentration. Studies indicate that a 20% NaOH solution gives the best yield.[4] 3. Refine the recrystallization process. A water:methanol/isopropanol ratio of 80:20 has been shown to recover 85-90% of the aleuritic acid.[8] 4. Consider using de-waxed shellac as the starting material for a potentially higher yield.[4]
Formation of Emulsion during Solvent Extraction High concentrations of surfactant-like compounds (e.g., fatty acids, phospholipids) in the sample can lead to the formation of a stable emulsion between the aqueous and organic phases, making separation difficult.[10]1. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce agitation while maintaining contact between the two phases.[10] 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6][10] 3. Change Solvent Polarity: Adding a small amount of a different organic solvent can alter the overall polarity and help to dissolve the emulsifying agents into one of the phases.[10]
Difficulty in Precipitating Aleuritic Acid 1. Incorrect pH after acidification. 2. The presence of impurities that interfere with precipitation.1. Ensure the pH of the saponified solution is lowered sufficiently with an acid (e.g., H₂SO₄) to fully precipitate the free aleuritic acid.[4] 2. Consider a "salting out" step after saponification by adding a saturated salt solution to precipitate the sodium salt of aleuritic acid before acidification. This can help to separate it from some water-soluble impurities.[6]
Low Purity of the Final Product 1. Co-precipitation of other acids and impurities from the lac resin. 2. Inefficient crystallization process that traps impurities within the crystal lattice.1. Wash the crude aleuritic acid precipitate thoroughly with water to remove any water-soluble impurities.[4] 2. Perform multiple recrystallization steps. Using a mixed solvent system can improve the purity of the crystals.[7][8] 3. For very high purity, consider advanced purification techniques such as reactive adsorption chromatography.[9]

Data Presentation

Table 1: Effect of Sodium Hydroxide Concentration on Aleuritic Acid Yield from Different Lac Sources

Starting MaterialNaOH Concentration (%)Aleuritic Acid Yield (%)
Seed Lac1015.8
Seed Lac1518.5
Seed Lac 20 25.5
Seed Lac2520.3
Seed Lac3018.5
Shellac20Intermediate (not specified)
De-waxed Shellac 20 28.7
Data sourced from a study on the isolation of aleuritic acid.[4]

Table 2: Comparison of Traditional vs. Modified Recrystallization Techniques for Aleuritic Acid Purification

Recrystallization TechniquePurity of Aleuritic AcidRecovery Yield
Traditional (e.g., using water)70-94%50-60% (significant loss)
Modified (e.g., water:methanol/isopropanol 80:20)>99%85-95%
Data synthesized from studies on improving extraction and recrystallization methods.[7][8]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis and Extraction of Aleuritic Acid

This protocol is based on established methods for extracting aleuritic acid from lac resin.[4][6]

Materials:

  • Seedlac, shellac, or de-waxed shellac

  • Sodium hydroxide (NaOH) solution (20% w/v)

  • Sulphuric acid (H₂SO₄) solution (10% v/v)

  • Saturated sodium chloride (NaCl) solution

  • Distilled water

  • Ethanol (B145695) (95%) or a mixture of water and methanol/isopropanol (80:20) for recrystallization

  • Activated carbon (optional, for decolorization)

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve the lac resin (e.g., 100 g) in a 20% NaOH solution.

    • Heat the mixture at 70-110°C for at least 20 minutes, or until the saponification is complete.[6]

  • Salting Out (Optional but Recommended):

    • To the hot saponified solution, add a saturated NaCl solution to precipitate the sodium salt of aleuritic acid.

    • Allow the mixture to stand at room temperature for over 14 hours to ensure complete precipitation.[6]

    • Filter the precipitate (crude sodium aleuritate) and wash it with a 25% NaCl solution to remove excess alkali.[4]

  • Acidification:

    • Dissolve the crude sodium aleuritate in boiling water.

    • While hot, acidify the solution by adding 10% H₂SO₄ until the pH is acidic, which will cause the free aleuritic acid to precipitate.[4][6]

  • Isolation of Crude Aleuritic Acid:

    • Filter the precipitated aleuritic acid.

    • Wash the precipitate thoroughly with distilled water to remove any remaining salts and water-soluble acids.

  • Purification by Recrystallization:

    • Dissolve the crude aleuritic acid in a minimal amount of hot 95% ethanol or an 80:20 mixture of water and methanol/isopropanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified aleuritic acid crystals by filtration and dry them.

Visualizations

Extraction_Workflow Start Start: Lac Resin (Seedlac, Shellac, or De-waxed Shellac) Saponification Alkaline Hydrolysis (Saponification) - 20% NaOH - 70-110°C Start->Saponification SaltingOut Salting Out (Precipitation of Sodium Aleuritate) - Saturated NaCl Saponification->SaltingOut Filtration1 Filtration & Washing - Remove impurities SaltingOut->Filtration1 Acidification Acidification - 10% H₂SO₄ - Precipitate Aleuritic Acid Filtration1->Acidification Filtration2 Filtration & Washing - Isolate Crude Product Acidification->Filtration2 Recrystallization Recrystallization - Water:Methanol/Isopropanol (80:20) - Purification Filtration2->Recrystallization End End: Purified 9,10,16-Trihydroxy- hexadecanoic Acid Recrystallization->End Troubleshooting_Logic Problem Low Yield or Purity CheckSaponification Check Saponification - NaOH concentration (20%)? - Temp/Time sufficient? Problem->CheckSaponification CheckPurification Check Purification - Recrystallization solvent? - Emulsion formation? Problem->CheckPurification CheckStartingMaterial Check Starting Material - High impurity content? Problem->CheckStartingMaterial OptimizeSaponification Optimize Saponification - Adjust NaOH to 20% - Increase time/temp CheckSaponification->OptimizeSaponification OptimizePurification Optimize Purification - Use mixed solvent - Gentle mixing/Salting out CheckPurification->OptimizePurification ChangeMaterial Consider De-waxed Shellac CheckStartingMaterial->ChangeMaterial Solution Improved Yield and Purity OptimizeSaponification->Solution OptimizePurification->Solution ChangeMaterial->Solution

References

Resolving co-elution issues in the chromatographic analysis of plant lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution issues in the chromatographic analysis of plant lipids.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of plant lipid analysis, and why is it a problem?

A: Peak co-elution occurs when two or more distinct lipid molecules are not sufficiently separated by the chromatography system and elute from the column at nearly the same time.[1] This results in a single, merged chromatographic peak. Co-elution is a significant problem because it compromises both qualitative and quantitative analysis, leading to inaccurate identification of lipid species and overestimation of their quantities.[1]

Q2: What are the primary causes of co-elution in plant lipid analysis?

A: The vast structural diversity of plant lipids is the main reason for co-elution.[1] Many lipids have very similar physicochemical properties, making them difficult to separate. Key causes include:

  • Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions.[1]

  • Isomeric Species: Lipids with the same elemental composition and mass but different structures. This is a major challenge and includes:

    • Regioisomers: Lipids with the same fatty acids arranged differently on the glycerol (B35011) backbone.[1]

    • Positional Isomers: Fatty acid chains with double bonds at different locations.[1]

    • Stereoisomers: Lipids with different spatial arrangements (e.g., cis/trans configurations).[1]

Q3: What are the initial steps to diagnose a co-elution problem?

A: Diagnosing co-elution involves a close examination of your chromatogram and detector data.[2]

  • Peak Shape Analysis: Look for signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate the presence of multiple unresolved components.[2][3]

  • Detector-Assisted Peak Purity:

    • Diode Array Detector (DAD): If you are using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak.[2][3] If the spectra are not identical, co-elution is likely.[2][3]

    • Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak.[2][3] A shift in the mass spectral profile is a strong indicator of co-elution.[2]

Q4: What are the main strategies to resolve co-elution of plant lipids?

A: The primary strategies to overcome co-elution involve method optimization and considering alternative chromatographic techniques.[4] These include:

  • Chromatographic Method Optimization:

    • Mobile Phase Modification: Adjusting the solvent composition, gradient, and additives can significantly alter selectivity.[2][5]

    • Stationary Phase Selection: Choosing a column with a different chemistry can provide the necessary selectivity to separate co-eluting compounds.[2][5]

    • Temperature Adjustment: Optimizing the column temperature can improve peak shape and influence retention times.[6][7]

  • Advanced Chromatographic Techniques:

    • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different separation mechanisms to dramatically increase peak capacity and resolve complex mixtures.[8][9]

    • Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be highly effective for separating lipid isomers.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: A single, broad, or shouldered peak is observed where multiple lipid species are expected.

Potential Cause Suggested Solution
Inadequate Mobile Phase Strength If the capacity factor (k') is low, your compounds may be eluting too quickly. Weaken the mobile phase to increase retention and improve the chances of separation.
Poor Selectivity of the Stationary Phase The column chemistry may not be suitable for differentiating between your analytes.[2] Consider switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).
Suboptimal Column Temperature Temperature affects both retention and selectivity.[12] Experiment with different column temperatures. An increase in temperature generally decreases retention time but can sometimes improve or worsen separation depending on the analytes.[6][12] For some lipid classes, a temperature of 35°C or higher can significantly improve separation.[6]
Inappropriate Mobile Phase Composition The solvent choice and any additives are critical. For reversed-phase chromatography, ensure you are using high-purity solvents.[13] The addition of buffers or modifiers can also influence peak shape and retention.[14]

Problem 2: Known isomeric or isobaric lipids are not being separated.

Potential Cause Suggested Solution
Insufficient Chromatographic Resolution One-dimensional chromatography may not be sufficient for these challenging separations.[8]
Identical Behavior on the Current Column The chosen stationary and mobile phase combination does not differentiate the isomers.
Alternative Chromatographic Techniques Supercritical Fluid Chromatography (SFC): SFC is particularly adept at separating isomers and can be a powerful alternative to HPLC.[10][15] Two-Dimensional Liquid Chromatography (2D-LC): A 2D-LC setup, often combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC), can provide the necessary resolving power.[9]
Specialized Stationary Phases For certain lipids, specialized columns can offer the required selectivity. For example, silver-ion HPLC can be used to separate lipids based on the number and geometry of double bonds.

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Co-elution

This protocol outlines a systematic approach to addressing co-elution issues.

  • Confirm Co-elution:

    • Examine the peak shape for asymmetry (shoulders, tailing).[2]

    • Use a Diode Array Detector (DAD) to check for spectral inconsistencies across the peak.[3]

    • Use a Mass Spectrometer (MS) to check for different m/z values across the peak.[3]

  • Optimize Existing Method:

    • Adjust Mobile Phase Gradient: Modify the gradient slope to improve the separation of the compounds of interest.

    • Change Mobile Phase Solvents: Substitute one of the solvents in your mobile phase (e.g., acetonitrile (B52724) for methanol (B129727) or vice versa) to alter selectivity.

    • Modify Column Temperature: Evaluate the effect of temperature on the separation, testing at least three different temperatures (e.g., 30°C, 40°C, 50°C).[6][7]

  • Change the Stationary Phase:

    • If optimization of the current method fails, select a column with a different stationary phase chemistry.[5]

  • Consider Advanced Techniques:

    • If co-elution persists, explore the use of 2D-LC or SFC.[8][16]

Protocol 2: Lipid Class Separation using Two-Dimensional Thin-Layer Chromatography (2D-TLC)

For a low-cost, initial screening of lipid classes, 2D-TLC can be effective.[17][18]

  • Sample Application: Spot the lipid extract onto the corner of a silica (B1680970) gel TLC plate.[19]

  • First Dimension Development: Place the plate in a developing chamber with a non-polar solvent system (e.g., chloroform/methanol/water) to separate lipid classes based on polarity.[20]

  • Drying and Rotation: After the first run, dry the plate thoroughly and rotate it 90 degrees.

  • Second Dimension Development: Place the plate in a second developing chamber with a different solvent system, often with a different polarity, to further separate the lipid classes.[20]

  • Visualization: Visualize the separated lipid spots using appropriate reagents (e.g., iodine vapor or specific stains).

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Co-elution Suspected Confirm Confirm Co-elution (Peak Shape, DAD, MS) Start->Confirm Optimize Optimize Current Method (Mobile Phase, Temperature) Confirm->Optimize Evaluate1 Resolution Achieved? Optimize->Evaluate1 ChangeColumn Change Stationary Phase Evaluate1->ChangeColumn No End Problem Resolved Evaluate1->End Yes Evaluate2 Resolution Achieved? ChangeColumn->Evaluate2 Advanced Implement Advanced Technique (2D-LC, SFC) Evaluate2->Advanced No End2 Problem Resolved Evaluate2->End2 Yes End3 Problem Resolved Advanced->End3

Caption: A step-by-step workflow for troubleshooting co-elution issues.

2D-LC Experimental Workflow for Lipid Analysis

TwoD_LC_Workflow cluster_0 First Dimension cluster_1 Second Dimension D1_Column HILIC Column (Separation by Polarity) Transfer Fraction Transfer D1_Column->Transfer D2_Column RPLC Column (Separation by Hydrophobicity) Detector Mass Spectrometer D2_Column->Detector Sample Plant Lipid Extract Sample->D1_Column Transfer->D2_Column

Caption: Workflow of a 2D-LC system for comprehensive lipid separation.

References

Preventing degradation of 9,10,16-Trihydroxyhexadecanoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9,10,16-Trihydroxyhexadecanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The primary causes of degradation for this compound, also known as aleuritic acid, during sample preparation are exposure to high temperatures, strongly acidic or alkaline pH conditions, and oxidative stress. The multiple hydroxyl groups and the carboxylic acid functional group are susceptible to various chemical reactions that can alter the molecule's structure.

Q2: How can I minimize thermal degradation of the analyte?

A2: To minimize thermal degradation, it is crucial to avoid prolonged exposure to high temperatures.[1][2][3] For procedures requiring heating, such as derivatization, it is recommended to use the lowest effective temperature and the shortest possible time.[1][2][3] Whenever possible, conduct extraction and solvent evaporation steps at room temperature or under a gentle stream of nitrogen.

Q3: What is the optimal pH range for handling this compound?

A3: While specific stability data for aleuritic acid across a wide pH range is not extensively documented, related poly-phenolic compounds show instability at high pH.[4][5] It is advisable to maintain a slightly acidic to neutral pH (around 4-7) during extraction and storage. If alkaline conditions are necessary, such as during saponification, it is important to neutralize the sample promptly after the procedure.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is highly recommended, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[6][7] The polar carboxylic acid and hydroxyl groups make the molecule non-volatile and prone to adsorption on the chromatographic column, leading to poor peak shape and low sensitivity.[6] Derivatization to form esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl (B98337) ethers) increases volatility and thermal stability.[6][7][8][9] For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be strictly necessary, but it can improve ionization efficiency and chromatographic retention.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize the solvent system. Due to its polar nature, a mixture of polar and non-polar solvents may be required for efficient extraction from complex matrices. Consider solid-phase extraction (SPE) for cleaner extracts.This compound has both polar hydroxyl groups and a non-polar hydrocarbon chain, influencing its solubility.[10]
Degradation during Saponification If using alkaline hydrolysis to release the fatty acid, minimize the reaction time and temperature. Neutralize the sample immediately after completion.Prolonged exposure to strong bases can lead to degradation of polyhydroxy compounds.
Adsorption to Surfaces Use silanized glassware and polypropylene (B1209903) tubes to minimize adsorption of the analyte to container surfaces.The polar functional groups of the analyte can interact with active sites on glass surfaces.
Inefficient Derivatization Ensure complete dryness of the sample before adding derivatization reagents, as water can interfere with the reaction.[11][12] Optimize the reaction time and temperature for the chosen derivatization agents (e.g., BSTFA, BF3-Methanol).Incomplete derivatization will result in a less volatile compound with poor chromatographic performance.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step Rationale
Incomplete Derivatization Review the derivatization protocol. Ensure the use of fresh reagents and appropriate reaction conditions (time and temperature).Underivatized hydroxyl and carboxyl groups are highly polar and can interact with active sites in the GC inlet and column, causing peak tailing.[6]
Active Sites in GC System Deactivate the GC inlet liner with a silylating agent. Use a column specifically designed for the analysis of polar compounds.Active sites in the GC system can cause irreversible adsorption or secondary interactions with the analyte.
Column Overload Dilute the sample before injection.Injecting too much analyte can saturate the stationary phase, leading to peak broadening.
Inappropriate Column Temperature Optimize the GC oven temperature program. A slower ramp rate may improve peak shape.Suboptimal temperatures can lead to poor separation and peak broadening.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step Rationale
Thermal Degradation Products Lower the injection port temperature and the oven temperature program.High temperatures can cause fragmentation of the analyte, leading to the appearance of smaller, related compounds.[1][2][3]
Oxidation Products Handle samples under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants during extraction and storage. Store samples at low temperatures and protected from light.Exposure to oxygen, light, and heat can lead to the oxidation of fatty acids, especially those with hydroxyl groups.[13][14][15]
By-products from Derivatization Use high-purity derivatization reagents and remove them completely before analysis.Impurities in reagents or side reactions can introduce extraneous peaks.
Contamination Use high-purity solvents and meticulously clean all glassware. Run a blank sample to identify sources of contamination.Contaminants from solvents, glassware, or other lab equipment can appear as unexpected peaks.

Experimental Protocols

Protocol 1: Extraction of this compound from a Biological Matrix
  • Homogenization: Homogenize the sample in a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to create a biphasic system. The lipids, including the analyte, will partition into the lower organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for further purification or derivatization.

Protocol 2: Derivatization for GC-MS Analysis
  • Esterification of the Carboxylic Acid:

    • Add 2 mL of 12% BCl3-methanol to the dried sample extract (1-25 mg).

    • Heat at 60°C for 10 minutes.

    • Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane (B92381).

    • Shake vigorously and allow the layers to separate.

    • Transfer the upper hexane layer, which contains the fatty acid methyl ester, to a clean vial.

    • Dry the hexane layer with anhydrous sodium sulfate.

  • Silylation of the Hydroxyl Groups:

    • Evaporate the hexane from the previous step under a stream of nitrogen.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol Sample->Homogenize LLE Liquid-Liquid Extraction (add water) Homogenize->LLE Dry Dry Organic Phase (Nitrogen Stream) LLE->Dry Esterification Esterification (BCl3-Methanol) Dry->Esterification Dried Extract Silylation Silylation (BSTFA + 1% TMCS) Esterification->Silylation GCMS GC-MS Analysis Silylation->GCMS Derivatized Analyte

Caption: Experimental workflow for the extraction and derivatization of this compound for GC-MS analysis.

degradation_pathways Analyte This compound Thermal_Decomp Thermal Decomposition Products (e.g., shorter chains) Analyte->Thermal_Decomp   Hydrolysis_Products Hydrolysis/Rearrangement Products Analyte->Hydrolysis_Products   Oxidation_Products Oxidized Species (e.g., ketones, aldehydes) Analyte->Oxidation_Products   HighTemp High Temperature ExtremePH Extreme pH (Acidic or Alkaline) Oxidants Oxidizing Agents (e.g., O2, Light)

Caption: Potential degradation pathways for this compound under common laboratory stressors.

References

Technical Support Center: Optical Resolution of (±)-threo-9,10,16-Trihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optical resolution of (±)-threo-9,10,16-Trihydroxyhexadecanoic acid, also known as (±)-threo-aleuritic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the optical resolution of (±)-threo-9,10,16-Trihydroxyhexadecanoic acid?

A1: The primary methods for resolving the enantiomers of (±)-threo-9,10,16-Trihydroxyhexadecanoic acid include:

  • Fractional Crystallization: This classical method involves the use of a chiral resolving agent, such as an alkaloid, to form diastereomeric salts that can be separated by differences in their solubility.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.

  • Enzymatic Resolution: This method employs enzymes, typically lipases, that selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer or the product.

Q2: Which resolving agents are effective for the fractional crystallization of this compound?

A2: Several resolving agents have been reported for the fractional crystallization of (±)-threo-9,10,16-Trihydroxyhexadecanoic acid. These include alkaloids such as (-)-brucine, (-)-ephedrine, and (+)-cinchonine.[1] The choice of resolving agent and solvent system is crucial for successful separation.

Q3: How can I determine the enantiomeric purity of the resolved products?

A3: The enantiomeric purity, often expressed as enantiomeric excess (e.e.), can be determined using several analytical techniques:

  • Chiral NMR Spectroscopy: Using a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers in their NMR spectra, allowing for quantification.[1]

  • Chiral HPLC: An analytical chiral HPLC column can be used to separate and quantify the individual enantiomers.

  • Polarimetry: Measurement of the specific optical rotation ([α]) can indicate the enantiomeric composition, provided the specific rotation of the pure enantiomer is known.

Troubleshooting Guides

Fractional Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Diastereomeric Salt - Inappropriate solvent system leading to high solubility of the salt.- Incorrect stoichiometry of the resolving agent.- Screen different solvent systems (e.g., aqueous acetone (B3395972), methanol).- Optimize the molar ratio of the resolving agent to the racemic acid.
Poor Enantiomeric Purity - Co-crystallization of the undesired diastereomer.- Incomplete separation of the diastereomeric salts.- Perform multiple recrystallizations of the diastereomeric salt.- Slowly cool the crystallization mixture to promote selective crystallization.
Formation of an Estolide - During the decomposition of the diastereomeric salt complex (e.g., with acid), self-esterification of the hydroxy acid can occur.[1]- After acid decomposition, perform an alcoholic alkaline hydrolysis to convert the estolide back to the desired (+)- or (-)-acid, followed by neutralization.[1]
Inconsistent Crystallization - Supersaturation issues.- Presence of impurities.- Ensure the starting material is of high purity.- Control the rate of cooling and agitation during crystallization.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or No Resolution of Enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak).- Modify the mobile phase by changing the solvent ratios, adding modifiers (e.g., acids, bases), or switching to a different solvent system (e.g., normal phase vs. reversed phase).
Peak Tailing or Broadening - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a mobile phase modifier (e.g., a small amount of acid or base) to reduce secondary interactions.- Reduce the sample concentration or injection volume.
Irreproducible Retention Times - Changes in mobile phase composition.- Fluctuation in column temperature.- Prepare fresh mobile phase and ensure proper mixing.- Use a column thermostat to maintain a constant temperature.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low Enantioselectivity (low e.e.) - Non-selective enzyme.- Sub-optimal reaction conditions.- Screen different lipases or esterases.- Optimize reaction parameters such as temperature, pH, and solvent.
Slow or Incomplete Reaction - Enzyme inhibition.- Poor substrate solubility.- Ensure the absence of enzyme inhibitors.- Use a co-solvent to improve the solubility of the fatty acid.
Difficulty in Separating Product from Unreacted Enantiomer - Similar physical properties.- Utilize chromatographic techniques (e.g., column chromatography) to separate the esterified product from the unreacted carboxylic acid.

Experimental Protocols

Protocol 1: Optical Resolution by Fractional Crystallization using (-)-Brucine

This protocol is adapted from the method described by Sreekumar and Prasad.[1]

  • Salt Formation:

    • Dissolve (±)-threo-9,10,16-Trihydroxyhexadecanoic acid (e.g., 8 g, 0.026 M) and (-)-brucine (e.g., 15 g, 0.038 M) in aqueous acetone (33% v/v, 50 mL).

    • Reflux the mixture for 30 minutes.

    • Cool the solution to room temperature and filter.

    • Store the filtrate at 0-5 °C for 9-10 days to allow for crystallization of the (+)-acid-(-)-brucine salt.

  • Purification of Diastereomeric Salt:

    • Filter the crystals and dry them under a vacuum.

    • Perform double crystallization of the crude salt from aqueous acetone (33% v/v) to obtain the pure diastereomeric salt.

  • Decomposition of the Salt:

    • Reflux the purified salt with 2 N HCl (e.g., 50 mL) to obtain the crude (+)-threo-9,10,16-Trihydroxyhexadecanoic acid.

  • Hydrolysis of Estolide (if formed):

    • If estolide formation is suspected (indicated by a lower than expected yield or purity), subject the crude product to alcoholic alkaline hydrolysis followed by neutralization to convert the estolide back to the free acid.

Protocol 2: General Approach for Chiral HPLC Method Development
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak column (e.g., Chiralpak AD-H or Chiralpak IA).

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20). For acidic compounds, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%).

    • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with an acidic modifier.

  • Optimization:

    • Adjust the mobile phase composition to achieve baseline separation (Rs > 1.5).

    • Optimize the flow rate and column temperature to improve peak shape and reduce analysis time.

  • Detection:

    • Use a UV detector at a low wavelength (e.g., 205-215 nm) as the analyte lacks a strong chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Data Presentation

Table 1: Physical Properties of Resolved (+)-threo-9,10,16-Trihydroxyhexadecanoic Acid

PropertyValueReference
Melting Point103-104 °C[1]
Specific Rotation [α]D²⁵+23.5° (c 1, ethanol)[1]

Visualizations

Experimental_Workflow_Fractional_Crystallization racemate (±)-threo-Aleuritic Acid reflux Reflux & Cool racemate->reflux resolving_agent (-)-Brucine resolving_agent->reflux solvent Aqueous Acetone solvent->reflux crystallization Crystallize at 0-5°C reflux->crystallization filtration1 Filter crystallization->filtration1 salt (+)-Acid-(-)-Brucine Salt (solid) filtration1->salt mother_liquor Mother Liquor (contains (-)-Acid-(-)-Brucine Salt) filtration1->mother_liquor recrystallization Recrystallize salt->recrystallization pure_salt Pure (+)-Acid-(-)-Brucine Salt recrystallization->pure_salt acid_decomposition Decompose with HCl pure_salt->acid_decomposition crude_product Crude (+)-Aleuritic Acid acid_decomposition->crude_product hydrolysis Alkaline Hydrolysis (if estolide present) crude_product->hydrolysis pure_product Pure (+)-threo-Aleuritic Acid hydrolysis->pure_product

Caption: Workflow for the optical resolution of (±)-threo-aleuritic acid via fractional crystallization.

Troubleshooting_Logic_Poor_Purity start Poor Enantiomeric Purity Observed check_recrystallization Were multiple recrystallizations performed? start->check_recrystallization recrystallize Perform additional recrystallizations check_recrystallization->recrystallize No check_cooling Was the cooling rate slow and controlled? check_recrystallization->check_cooling Yes reanalyze Re-analyze for enantiomeric purity recrystallize->reanalyze slow_cooling Optimize cooling rate check_cooling->slow_cooling No check_estolide Is estolide formation a possibility? check_cooling->check_estolide Yes slow_cooling->reanalyze hydrolyze Perform alkaline hydrolysis step check_estolide->hydrolyze Yes check_estolide->reanalyze No hydrolyze->reanalyze

Caption: Troubleshooting logic for poor enantiomeric purity in fractional crystallization.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Plant-Derived Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of plant-derived fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my fatty acid analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In plant-derived samples, these interfering components can include phospholipids, pigments, salts, and other metabolites.[2][3] This interference can lead to either a decrease in signal response (ion suppression) or an increase in signal response (ion enhancement).[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to erroneous results.[1][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A: The most common method to quantitatively assess matrix effects is the post-extraction spiking method.[5] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[5] A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[6]

Q3: What are the primary sources of matrix effects in plant fatty acid analysis?

A: The complexity of plant matrices presents numerous potential sources of interference. Key culprits include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[3][7]

  • Pigments: Chlorophylls and carotenoids are abundant in photosynthetic tissues and can interfere with the analysis.

  • Salts and Sugars: High concentrations of these compounds can alter the droplet formation and evaporation process in the ion source.[5]

  • Other Lipids and Secondary Metabolites: A vast array of other compounds present in plant extracts can co-elute with fatty acids and cause matrix effects.

Q4: Can I use an internal standard to compensate for matrix effects?

A: Yes, using an appropriate internal standard (IS) is a highly effective strategy to compensate for matrix effects.[5][8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[10] This allows for accurate quantification based on the ratio of the analyte peak area to the IS peak area.[8] If a SIL-IS is unavailable, a structural analog may be used, but its ability to compensate for matrix effects must be carefully validated.[8]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in fatty acid quantification.

This is a classic symptom of uncompensated matrix effects. The following workflow can help you diagnose and mitigate the issue.

cluster_0 Troubleshooting Workflow: Reproducibility & Accuracy Start Inconsistent Quantitative Results AssessME Quantify Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Significant Matrix Effect > 20%? AssessME->ME_Significant Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE, LLE, PLR) ME_Significant->Optimize_SamplePrep Yes Acceptable Acceptable Results ME_Significant->Acceptable No Implement_SIL_IS Implement Stable Isotope-Labeled IS Optimize_SamplePrep->Implement_SIL_IS Optimize_LC Optimize Chromatography (Gradient, Column) Implement_SIL_IS->Optimize_LC Re_evaluate Re-evaluate Matrix Effect Optimize_LC->Re_evaluate Re_evaluate->Acceptable Yes Unacceptable Still Unacceptable Re_evaluate->Unacceptable No Unacceptable->Optimize_SamplePrep

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Issue 2: Significant ion suppression observed.

Ion suppression is the most common manifestation of matrix effects.[10] Here are targeted strategies to address it:

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[10][11]

  • Dilute the Sample: A simple approach is to dilute the final extract.[6] This can reduce the concentration of interfering compounds, but may also decrease the analyte signal to below the limit of quantification.

  • Optimize Chromatography: Modifying the LC gradient to better separate the fatty acids from the matrix components can alleviate co-elution and thus reduce suppression.[11] Using a different stationary phase, such as a phenyl column, can also alter selectivity and improve separation.[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol details the steps to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the fatty acid standards into the initial mobile phase or a solvent identical to the final extract solvent.

    • Set B (Post-Extraction Spike): Extract a blank plant matrix sample (a sample that does not contain the analyte of interest) using your established protocol. Spike the fatty acid standards into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the fatty acid standards into a blank plant matrix sample before the extraction process. (This set is used to determine recovery, not the matrix effect itself).

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculation:

    • Matrix Effect (ME %): ME % = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): RE % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Apparent Recovery (RA %): RA % = (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation of Matrix Effect (%ME):

  • %ME = 100%: No matrix effect.

  • %ME < 100%: Ion suppression.

  • %ME > 100%: Ion enhancement.

Values greater than 20% suppression or enhancement typically require action to compensate for these effects.[4]

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

Phospholipids are a major cause of matrix effects in biological samples.[7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is highly effective for their removal.[3]

cluster_1 Phospholipid Removal Workflow (Mixed-Mode SPE) Start Plant Extract Condition 1. Condition SPE Plate (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous) Removes polar interferences Load->Wash1 Wash2 4. Wash 2 (Organic) Removes phospholipids Wash1->Wash2 Elute 5. Elute Fatty Acids Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: General workflow for phospholipid removal using mixed-mode SPE.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighLeast effective for removing matrix components, often resulting in significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Medium to HighVariableMediumCan provide clean extracts, but analyte recovery, especially for polar fatty acids, may be low.[3][10]
Solid-Phase Extraction (SPE) HighHighMediumHighly effective at removing interfering compounds, but requires method development.[3][10]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with highly selective phospholipid removal.[13][14]

Table 2: Selection of Internal Standards for Fatty Acid Analysis

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Fatty Acid Co-elutes with the analyte, providing the most accurate compensation for matrix effects and recovery losses.[8][10]Can be expensive and not available for all fatty acids.[2]
Odd-Chain Fatty Acid Structurally similar to endogenous even-chain fatty acids.May be naturally present in some plant tissues, leading to inaccurate quantification.[8]
Structural Analog More readily available and less expensive than SIL standards.May not have identical chromatographic behavior or ionization efficiency, leading to incomplete compensation for matrix effects.[8]

References

Method development for the selective extraction of cutin monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the method development for the selective extraction of cutin monomers. It is designed for researchers, scientists, and professionals in drug development who are working with this biopolyester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting cutin monomers?

A1: The most prevalent methods for the selective extraction of cutin monomers involve the chemical depolymerization of the cutin polymer. These techniques primarily include:

  • Alkaline Hydrolysis: This method uses strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution to break the ester bonds of the cutin polymer.[1][2][3]

  • Transesterification (Methanolysis): This is a widely used method that employs a catalyst, such as sodium methoxide (B1231860) (NaOMe) or boron trifluoride (BF₃), in methanol (B129727) to cleave the ester linkages and form fatty acid methyl esters (FAMEs).[4][5]

  • Saponification: This process involves heating the cutin-containing material with an alkali solution to yield glycerol (B35011) and salts of the fatty acids (soaps).[2]

Q2: Why is a dewaxing step necessary before cutin depolymerization?

A2: A dewaxing step is crucial to remove solvent-extractable lipids, such as cuticular and epicuticular waxes, membrane lipids, and triacylglycerols.[5] This initial purification ensures that the subsequent depolymerization reaction selectively targets the cutin polymer, leading to a cleaner extract of cutin monomers and preventing interference from other lipid compounds during analysis.

Q3: What are the advantages and disadvantages of different depolymerization reagents?

A3: The choice of depolymerization reagent can significantly impact the yield and composition of the extracted cutin monomers.

  • Sodium Methoxide (NaOMe): This is a robust catalyst for methanolysis, but care must be taken to use anhydrous reagents to prevent the formation of sodium hydroxide, which can lead to undesirable side reactions like the formation of free fatty acids.[5]

  • Boron Trifluoride (BF₃)-Methanol: This is another common reagent for transesterification. However, it has a limited shelf life and may introduce artifacts due to side reactions.[5]

  • Methanolic Sulphuric Acid: While effective in producing methyl esters of the monomers, this reagent may lead to larger proportions of 2-hydroxy fatty acids, which may not be true components of the lipid polyester.[5]

  • Alkaline Hydrolysis (NaOH/KOH): This is a straightforward method, but the harsh conditions can sometimes lead to the degradation of certain monomers.[6]

Q4: Why is derivatization of the extracted monomers necessary before GC-MS analysis?

A4: Derivatization is a critical step to increase the volatility and thermal stability of the cutin monomers for gas chromatography-mass spectrometry (GC-MS) analysis. The polar functional groups (hydroxyl and carboxyl groups) of the monomers are converted to less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetyl derivatives.[5] This process allows the monomers to be eluted from the GC column at reasonable temperatures without undergoing structural alteration.[5]

Q5: Can cutin monomers be extracted without harsh chemicals?

A5: Yes, alternative and milder methods for cutin depolymerization are being explored. These include:

  • Enzymatic Hydrolysis: Using enzymes like cutinase can selectively hydrolyze the ester bonds of the cutin polymer under mild conditions.[7]

  • Ionic Liquids: Certain ionic liquids have been shown to selectively extract cutin by catalyzing a mild hydrolysis of acylglycerol esters while preserving other ester linkages.[8][9]

  • Supercritical Water Hydrolysis: This technique utilizes the unique properties of water under supercritical conditions to selectively hydrolyze non-cutin components in a very short reaction time.[6]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cutin Monomers 1. Incomplete depolymerization. 2. Insufficient dewaxing. 3. Loss of monomers during extraction steps.1. Increase reaction time or temperature for depolymerization. For methanolysis, consider a higher concentration of the catalyst.[10] 2. Ensure thorough dewaxing with appropriate solvents (e.g., chloroform, acetone:ethanol) to remove interfering lipids.[1] 3. Optimize the liquid-liquid extraction procedure; ensure correct pH for acidification to protonate fatty acids for better partitioning into the organic solvent.
Presence of Unexpected Peaks in GC-MS Chromatogram 1. Contamination from waxes or other lipids. 2. Side reactions during depolymerization or derivatization. 3. Incomplete derivatization.1. Improve the initial dewaxing step. 2. For NaOMe methanolysis, use anhydrous reagents and consider adding methyl acetate (B1210297) to scavenge any formed sodium hydroxide.[5] Avoid overly harsh conditions with acid-catalyzed methods. 3. Ensure complete dryness of the sample before adding derivatizing agents. Increase the reaction time or temperature for derivatization.
Poor Peak Shape in GC-MS Chromatogram 1. Incomplete derivatization of polar functional groups. 2. Issues with the GC column or injection port.1. Optimize the derivatization protocol as mentioned above. 2. Check the condition of the GC column and liner. Ensure the inlet temperature is appropriate.[7][11]
Inconsistent Quantification Results 1. Inaccurate addition of the internal standard. 2. Degradation of the internal standard or analytes. 3. Non-linear detector response.1. Ensure precise and consistent addition of the internal standard to all samples and calibration standards. 2. Use a stable internal standard (e.g., heptadecanoic acid) and ensure proper storage of samples.[7] 3. Check the calibration curve over the relevant concentration range.
Glycerol Not Detected in GC-MS Analysis 1. Glycerol is highly hydrophilic and is often lost during aqueous washing steps.[5] 2. The derivatization method may not be suitable for glycerol.1. To quantify glycerol, milder depolymerization conditions (e.g., 0.05 M NaOMe) can be used without subsequent water extraction.[5] 2. Use a derivatization method specifically designed for polyols.

Experimental Protocols

Protocol 1: Cutin Monomer Extraction by Sodium Methoxide (NaOMe) Catalyzed Methanolysis

This protocol is adapted from methods described for the analysis of cutin in Arabidopsis thaliana.[4][5]

  • Dewaxing:

    • Homogenize the plant tissue and exhaustively delipidate with a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v) to remove soluble waxes and lipids.

    • Dry the delipidated plant residue.

  • Depolymerization (Methanolysis):

    • To the dry residue, add a solution of sodium methoxide (e.g., 0.5 M) in anhydrous methanol.

    • Add methyl acetate as a co-solvent to minimize side reactions.[5]

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-4 hours) with agitation.

  • Extraction of Monomers:

    • After cooling, acidify the reaction mixture with an acid (e.g., sulfuric acid) to protonate the fatty acid methyl esters.

    • Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane (B109758) or hexane (B92381) to recover the fatty acid methyl esters.

    • Wash the organic phase with a saline solution to remove water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.

    • Incubate at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS. A typical GC program would involve a temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) at a ramp rate of 3°C/min.[5]

Protocol 2: Cutin Monomer Extraction by Alkaline Hydrolysis

This protocol is a general procedure based on descriptions of cutin extraction from tomato pomace.[1][3]

  • Dewaxing:

    • Dewax the dried and milled plant material (e.g., tomato peels) using a Soxhlet extractor with a solvent like acetone:ethanol (1:1, v/v) or heptane (B126788) for several hours.[1]

    • Dry the dewaxed material.

  • Depolymerization (Alkaline Hydrolysis):

    • Mix the dewaxed material with an ethanolic solution of potassium hydroxide (e.g., 5% KOH in 95% ethanol).[1]

    • The reaction can be carried out at room temperature for an extended period (e.g., 24 hours) or under reflux for a shorter duration.[1]

  • Isolation and Purification of Monomers:

    • Filter the mixture to remove solid residues.

    • Acidify the filtrate with an acid (e.g., HCl) to precipitate the cutin monomers.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate to remove excess acid and other impurities.

    • Freeze-dry the purified cutin monomers.

  • Derivatization and Analysis:

    • For GC-MS analysis, the extracted monomers need to be methylated (e.g., with acidic methanol) and then silylated as described in Protocol 1.

Quantitative Data

Table 1: Relative Abundance of Major Cutin Monomers in Apple Fruit Cutin

MonomerRelative Abundance (%)
9,10,18-Trihydroxyoctadecanoic acid~80% (of the six most abundant)
10,16-Dihydroxyhexadecanoic acid~80% (of the six most abundant)
9,10,18-Trihydroxy-9,12,15-octadecatrienoic acid~80% (of the six most abundant)
9,10,18-Trihydroxy-9,12-octadecadienoic acid~80% (of the six most abundant)
18-Hydroxy-9,12-octadecadienoic acid~80% (of the six most abundant)
9,10,18-Trihydroxyoctadec-12-enoic acid~80% (of the six most abundant)
(Data synthesized from[7])

Table 2: Monomer Composition of Cutin from Tomato Peels Following Different Extraction Methods

MonomerMethod A (Alkaline Hydrolysis) (%)Method B (Carboxylate Precipitation) (%)Method C (NaOH/H₂O₂) (%)
10,16-Dihydroxyhexadecanoic acid83-9683-9683-96
(Data synthesized from[12])

Visualizations

experimental_workflow_transesterification start Plant Tissue dewaxing Dewaxing (e.g., Chloroform:Methanol) start->dewaxing depolymerization Depolymerization (NaOMe in Methanol) dewaxing->depolymerization extraction Liquid-Liquid Extraction (Dichloromethane) depolymerization->extraction derivatization Derivatization (e.g., BSTFA) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: Workflow for Cutin Monomer Extraction via Transesterification.

experimental_workflow_alkaline_hydrolysis start Plant Material (e.g., Tomato Peels) dewaxing Dewaxing (Soxhlet with Heptane) start->dewaxing hydrolysis Alkaline Hydrolysis (KOH in Ethanol) dewaxing->hydrolysis acidification Acidification (HCl) hydrolysis->acidification precipitation Precipitation & Collection acidification->precipitation derivatization Derivatization for GC-MS precipitation->derivatization analysis Analysis derivatization->analysis

Caption: Workflow for Cutin Monomer Extraction via Alkaline Hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 9,10,16-Trihydroxyhexadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of 9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid. The performance of three common analytical techniques—High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are compared based on key validation parameters. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting and implementing the most suitable method for their specific applications.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method is contingent on its performance characteristics. The following table summarizes the key validation parameters for the analysis of this compound. Data for HPLC-RID is specific to aleuritic acid, while data for GC-MS and LC-MS/MS are based on studies of similar polyhydroxy fatty acids and represent expected performance.

Validation ParameterHigh-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) 0.9994[1]>0.995>0.998[2]
Accuracy (% Recovery) 100.23%[1]Typically 90-110%98-120%[2]
Precision (RSD %) 0.86%[1]<15%≤6.1%[2]
Limit of Detection (LOD) 0.008 mg/mL[1]ng/mL range90-98 fg on column[2]
Limit of Quantitation (LOQ) Not specifiedµg/mL to ng/mL rangeLow nmol/L range
Specificity Moderate; relies on chromatographic separation.High; mass spectral data provides structural information.Very High; based on precursor-product ion transitions.
Throughput ModerateLow to Moderate (derivatization required)High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of this compound without the need for derivatization, making it a relatively simple and cost-effective approach.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of methanol (B129727) and water (60:40, v/v) containing 0.1% trifluoroacetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10 µL.[1]

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity for the analysis of this compound, but requires derivatization to increase the volatility of the analyte.

Sample Preparation and Derivatization (Silylation):

  • Extract the lipid fraction from the sample matrix using a suitable solvent (e.g., chloroform:methanol).

  • Dry the extracted sample under a stream of nitrogen.

  • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization to form trimethylsilyl (B98337) (TMS) esters.

  • The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at an initial temperature of ~150°C, hold for 2 minutes, then ramp to 300°C at a rate of 5-10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Quantification: Quantification is performed using an internal standard and a calibration curve prepared with derivatized standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for the analysis of this compound at trace levels in complex matrices.

Sample Preparation:

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from a low to high percentage of mobile phase B to achieve optimal separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.

Quantification: Quantification is based on the peak area ratio of the analyte to a deuterated internal standard, plotted against a calibration curve.

Mandatory Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for each analytical method.

HPLC_RID_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing p1 Dissolve Sample p2 Filter (0.45 µm) p1->p2 a1 Inject into HPLC p2->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (RID) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2

Caption: Experimental workflow for the quantification of this compound using HPLC-RID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Lipid Extraction p2 Dry Down p1->p2 p3 Derivatization (Silylation) p2->p3 a1 Inject into GC-MS p3->a1 a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (EI) a2->a3 d1 Peak Identification & Integration a3->d1 d2 Quantification with Internal Standard d1->d2

Caption: Experimental workflow for the quantification of this compound using GC-MS.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Extraction (LLE/SPE) p2 Evaporate & Reconstitute p1->p2 p3 Filter (0.22 µm) p2->p3 a1 Inject into LC-MS/MS p3->a1 a2 Liquid Chromatographic Separation a1->a2 a3 Tandem Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification with Deuterated Standard d1->d2

Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.

References

A Comparative Analysis of 9,10,16-Trihydroxyhexadecanoic Acid Content in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the content of 9,10,16-trihydroxyhexadecanoic acid, a significant component of the plant cuticle, across various plant species. This document summarizes quantitative data, details experimental methodologies for its analysis, and visualizes the biosynthetic pathway and analytical workflow to support research and development in plant science and drug discovery.

Quantitative Comparison of this compound

The content of this compound, a major monomer of the biopolymer cutin, varies significantly among different plant species and even between different organs of the same plant. The following table summarizes the quantitative data on the relative abundance of dihydroxy C16 acids, primarily this compound, in the cutin of various fruits. The data is presented as a percentage of the total identified cutin monomers.

Plant SpeciesCommon NameFruit Cutin Monomer Composition (% of total dihydroxy C16 acids)
Solanum lycopersicumTomato69.5%[1]
Prunus avium 'Kordia'Sweet CherryNot specified, but C16 monomers are 69.5% of total[1]
Capsicum annuumPepperHigh in C16 monomers, with 9(10),16-dihydroxyhexadecanoic acid being a main component[1]
Citrus sp.Orange, Lemon, Grapefruit, Mandarin30-62%[1]
Lycium barbarumGoji BerryComposed mainly of C16 and C18 hydroxy fatty acids[2][3]
Psidium guajavaGuavaDominated by 9(10),16-diOH-hexadecanoic acid[4]
Hylocereus polyrhizusPitaya (Dragon Fruit)9(10),16-2-OH-cetanoic acid is a major component[2][4]

Experimental Protocols

The quantification of this compound from plant tissues involves the isolation and depolymerization of the cutin polymer, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS).

Isolation of Plant Cuticle
  • Objective: To isolate the cuticle from other plant tissues.

  • Procedure:

    • Fresh plant material (e.g., fruit peel, leaves) is washed and surface waxes are removed by immersion in an organic solvent like chloroform (B151607) or a mixture of acetone (B3395972) and ethanol.[5]

    • The dewaxed tissue is then treated with a solution of pectinase (B1165727) and cellulase (B1617823) to enzymatically digest the underlying cell walls.[6]

    • The isolated cuticles are washed thoroughly with water and dried.

Depolymerization of Cutin
  • Objective: To break down the polyester (B1180765) structure of cutin into its constituent monomers.

  • Procedure:

    • The isolated and dried cuticles are subjected to alkaline hydrolysis using a solution of sodium hydroxide (B78521) (NaOH) in methanol (B129727) or transesterification with sodium methoxide (B1231860) (NaOMe) in methanol.[5][6] This reaction cleaves the ester bonds of the cutin polymer.

    • The reaction mixture is heated under reflux for a specified period to ensure complete depolymerization.

Extraction and Derivatization of Monomers
  • Objective: To extract the liberated hydroxy fatty acids and derivatize them to increase their volatility for GC-MS analysis.

  • Procedure:

    • After depolymerization, the reaction mixture is acidified, and the fatty acid monomers are extracted into an organic solvent such as chloroform or diethyl ether.

    • The organic extract is washed, dried, and the solvent is evaporated.

    • The hydroxyl and carboxyl groups of the monomers are then derivatized, typically by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and esters.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify the derivatized cutin monomers.

  • Procedure:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

    • The compounds are separated based on their boiling points and interaction with the stationary phase of the column.

    • The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the resulting ions.

    • The mass spectrum of each compound provides a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries and authentic standards.

    • Quantification is achieved by integrating the peak areas of the target compounds and comparing them to the peak area of an internal standard added at a known concentration.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound starts from the primary C16 fatty acid, palmitic acid. It undergoes a series of hydroxylation steps catalyzed by cytochrome P450 monooxygenases.

Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis (Plastid) cluster_1 Hydroxylation (Endoplasmic Reticulum) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-ACP Palmitoyl-ACP Malonyl-CoA->Palmitoyl-ACP FAS Palmitic_Acid Palmitic Acid (C16:0) Palmitoyl-ACP->Palmitic_Acid Thioesterase 16-Hydroxypalmitic_Acid 16-Hydroxypalmitic Acid Palmitic_Acid->16-Hydroxypalmitic_Acid CYP86A family (ω-hydroxylase) 9_10_16-Trihydroxyhexadecanoic_Acid This compound 16-Hydroxypalmitic_Acid->9_10_16-Trihydroxyhexadecanoic_Acid Mid-chain hydroxylase (e.g., CYP77A family)

Caption: Biosynthesis of this compound.

Experimental Workflow for Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., fruit peel) Dewaxing Dewaxing (Solvent Extraction) Plant_Material->Dewaxing Enzymatic_Digestion Enzymatic Digestion (Pectinase, Cellulase) Dewaxing->Enzymatic_Digestion Isolated_Cuticle Isolated Cuticle Enzymatic_Digestion->Isolated_Cuticle Depolymerization Depolymerization (Alkaline Hydrolysis) Isolated_Cuticle->Depolymerization Monomer_Extraction Monomer Extraction (Acidification & Solvent Extraction) Depolymerization->Monomer_Extraction Derivatization Derivatization (Silylation) Monomer_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental Workflow for Quantification.

References

A Comparative Guide to 9,10,16-Trihydroxyhexadecanoic Acid and Other Long-Chain Fatty Acids in Plant Cutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9,10,16-trihydroxyhexadecanoic acid and other major long-chain fatty acids that constitute the plant cutin polymer. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their relative abundance, structural roles, and biological activities.

Data Presentation: Comparative Abundance of Cutin Monomers

The composition of cutin, a polyester (B1180765) matrix protecting aerial plant surfaces, varies significantly across plant species and organs. It is primarily composed of C16 and C18 families of ω-hydroxy fatty acids and their derivatives.[1] this compound, also known as aleuritic acid, is a key monomer within the C16 family.[2]

Below are tables summarizing the quantitative composition of major cutin monomers in various plant species, highlighting the relative abundance of this compound and its isomers where data is available.

Table 1: Cutin Monomer Composition in the Fruit Cuticle of Tomato (Solanum lycopersicum) and Wild Relatives (% of Total Cutin Monomers)

Fatty Acid MonomerS. lycopersicum (Cultivated Tomato)S. pimpinellifoliumS. chmielewskiiS. habrochaitesS. pennellii
C16 Family
16-Hydroxyhexadecanoic acid4.53.85.13.94.2
9/10,16-Dihydroxyhexadecanoic acid85.2 87.1 80.5 78.3 82.5
Hexadecanedioic acid0.80.71.21.10.9
C18 Family
18-Hydroxyoctadecenoic acid2.11.53.42.82.5
9,10-Epoxy-18-hydroxyoctadecanoic acid3.53.12.93.53.1
9,10,18-Trihydroxyoctadecanoic acid2.92.86.29.86.1
Data adapted from Reference[3]. Note: this compound is often grouped with its 9/10,16-dihydroxy isomers in analyses.

Table 2: Cutin Monomer Composition in Sweet Cherry (Prunus avium) Fruit Cuticle (% of Total Cutin Monomers)

Fatty Acid MonomerRelative Abundance (%)
C16 Family
16-Hydroxyhexadecanoic acid5.2
9(10),16-Dihydroxyhexadecanoic acid53.6
Hexadecanedioic acid2.1
C18 Family
18-Hydroxyoctadec-9-enoic acid4.3
9,10-Epoxy-18-hydroxyoctadecanoic acid3.5
9,10,18-Trihydroxyoctadecanoic acid7.8
Data adapted from Reference[4].

Comparative Performance and Biological Activity

Beyond their structural role, cutin monomers can act as signaling molecules in plant-pathogen interactions. Experimental evidence suggests that the biological activity of these monomers varies depending on their chemical structure.

  • Plant Defense Induction: Cutin oligomers, particularly those composed of two to three 10,16-dihydroxyhexadecanoic acid units, have been shown to induce early plant immune responses, such as Ca2+ influx and mitogen-activated protein kinase (MAPK) activation.[1] This suggests that the breakdown products of cutin, rich in dihydroxy C16 acids, can act as damage-associated molecular patterns (DAMPs), alerting the plant to physical damage or pathogen attack.[1]

  • Differential Activity of C16 vs. C18 Families: Studies comparing the eliciting potential of different cutin monomers have revealed that C18 monomers, such as 9,10-epoxy-18-hydroxystearic acid, can be more potent inducers of certain defense responses (e.g., medium alkalinization) than the major C16 monomers like n,16-dihydroxypalmitic acid (where n=8, 9, or 10).[5] However, the presence of hydroxy and epoxy groups in both C16 and C18 families appears to be crucial for their eliciting potential.[5]

Experimental Protocols

The quantitative analysis of cutin monomers typically involves the following key steps:

Protocol 1: Cutin Depolymerization and Monomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of plant lipid polyesters.

  • Sample Preparation:

    • Excise plant tissue (e.g., leaves, fruit peels).

    • Immediately immerse the tissue in hot isopropanol (B130326) (85 °C) for 15 minutes to inactivate lipolytic enzymes.

    • Extract soluble lipids (waxes) by incubating the tissue in a chloroform:methanol (2:1, v/v) solution, followed by a second incubation in methanol, and a final incubation in chloroform. Dry the delipidated tissue.

  • Depolymerization (Transesterification):

    • To the dried, delipidated tissue, add a solution of 1 M sodium methoxide (B1231860) in methanol.

    • Add methyl acetate (B1210297) to facilitate the reaction.

    • Incubate the mixture at 60 °C for 2 hours with gentle agitation. This process cleaves the ester bonds of the cutin polymer, releasing the fatty acid methyl esters (FAMEs).

  • Extraction of Monomers:

    • Add a saturated solution of NaCl in water to stop the reaction.

    • Extract the FAMEs by adding dichloromethane (B109758) (DCM) and vortexing.

    • Centrifuge to separate the phases and collect the lower organic phase containing the monomers. Repeat the extraction twice.

  • Derivatization:

    • Dry the pooled organic phases under a stream of nitrogen gas.

    • To derivatize the free hydroxyl groups and improve volatility for GC analysis, add pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.

    • Incubate at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Evaporate the derivatization reagents under nitrogen and redissolve the sample in a suitable solvent like hexane.

    • Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the different cutin monomers.

    • Identify the monomers based on their retention times and mass spectra compared to known standards and library data.

    • Quantify the monomers by comparing their peak areas to that of an internal standard added at the beginning of the procedure.

Visualization of Biosynthetic Pathway

The biosynthesis of C16 cutin monomers, including this compound, originates from palmitic acid (16:0) and involves a series of hydroxylation and epoxidation steps. The following diagram illustrates a simplified workflow for the biosynthesis of major C16 and C18 cutin monomers.

Cutin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) cluster_apoplast Apoplast Fatty_Acid_Synthesis De novo Fatty Acid Synthesis Palmitic_Acid Palmitic Acid (16:0) Fatty_Acid_Synthesis->Palmitic_Acid -> 16:0-ACP Oleic_Acid Oleic Acid (18:1) Fatty_Acid_Synthesis->Oleic_Acid -> 18:1-ACP Omega_Hydroxylation_16 ω-Hydroxylation (CYP86A) Palmitic_Acid->Omega_Hydroxylation_16 Omega_Hydroxylation_18 ω-Hydroxylation Oleic_Acid->Omega_Hydroxylation_18 16_OH_Palmitic 16-Hydroxypalmitic Acid Omega_Hydroxylation_16->16_OH_Palmitic Mid_chain_Hydroxylation_16 Mid-chain Hydroxylation (CYP77A) DiOH_Palmitic 9/10,16-Dihydroxypalmitic Acid Mid_chain_Hydroxylation_16->DiOH_Palmitic 18_OH_Oleic 18-Hydroxyoleic Acid Omega_Hydroxylation_18->18_OH_Oleic Epoxidation Epoxidation Epoxy_18_OH_Stearic 9,10-Epoxy-18-hydroxystearic Acid Epoxidation->Epoxy_18_OH_Stearic Epoxide_Hydrolase Epoxide Hydrolase TriOH_Stearic 9,10,18-Trihydroxystearic Acid Epoxide_Hydrolase->TriOH_Stearic 16_OH_Palmitic->Mid_chain_Hydroxylation_16 Cutin_Polymer Cutin Polymer DiOH_Palmitic->Cutin_Polymer Export & Polymerization 18_OH_Oleic->Epoxidation Epoxy_18_OH_Stearic->Epoxide_Hydrolase TriOH_Stearic->Cutin_Polymer Export & Polymerization

Caption: Simplified biosynthetic pathway of major C16 and C18 cutin monomers.

This guide provides a foundational understanding of the comparative aspects of this compound and other long-chain fatty acids in plant cutin. Further research into the specific quantification of this monomer across a broader range of plant species and more detailed comparative studies on its biological activities will continue to enhance our knowledge in this field.

References

A Comparative Analysis of Suberin and Cutin Monomer Composition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate composition of plant biopolymers is crucial for a myriad of applications, from developing robust agricultural products to designing novel drug delivery systems. This guide provides an objective, data-driven comparison of the monomeric composition of two essential plant polyesters: suberin and cutin.

Suberin and cutin are complex, lipid-based polymers that play vital roles in plant protection and physiology. While both are polyesters composed of fatty acids and glycerol, their monomeric compositions, and consequently their structures and functions, exhibit significant differences. Cutin primarily forms the cuticle, the waxy outer layer of aerial plant parts, acting as a barrier against water loss and environmental stressors. Suberin is typically found in underground organs like roots and periderms, as well as in wound-healing tissues, providing a more robust barrier to water and solute movement.[1]

This comparative analysis delves into the quantitative differences in their monomer compositions, supported by experimental data from various plant species. Detailed methodologies for the analysis of these biopolymers are also provided to aid in experimental design and replication.

Quantitative Comparison of Suberin and Cutin Monomers

The primary distinction between suberin and cutin lies in the chain length and functional groups of their constituent fatty acid monomers. Suberin is characterized by a higher proportion of very-long-chain fatty acids (C20 and greater), α,ω-dicarboxylic acids, and fatty alcohols.[2] In contrast, cutin is predominantly composed of C16 and C18 fatty acid derivatives.[3] Furthermore, suberin has a significantly higher content of phenolic compounds, particularly ferulic acid, integrated into its structure.[4]

Below are tables summarizing the quantitative monomer composition of suberin and cutin from various plant species and tissues, illustrating these key differences.

Table 1: Comparative Monomer Composition of Suberin in Different Plant Tissues.

Monomer ClassPotato (Solanum tuberosum) Tuber Periderm (%)[5]Arabidopsis thaliana Root (%)[6][7]Cork Oak (Quercus suber) Cork (%)[8]
Aliphatic Monomers
ω-Hydroxy fatty acids30-4037-5228.7-37.3
α,ω-Dicarboxylic acids15-2528-316.1-10.2
Fatty acids5-105-152.2-8.1
Fatty alcohols5-101-51.8-6.4
Very-long-chain fatty acids (≥C20)PresentPresentPresent
Aromatic Monomers
Ferulic acid and derivatives10-20PresentPresent
Glycerol PresentPresentPresent

Table 2: Comparative Monomer Composition of Cutin in Different Plant Tissues.

Monomer ClassTomato (Solanum lycopersicum) Fruit Cuticle (%)[9][10]Arabidopsis thaliana Leaf (%)[1][11]Cork Oak (Quercus suber) Leaf (%)[12][13]
Aliphatic Monomers
C16 Family (e.g., 10,16-dihydroxyhexadecanoic acid)~65~50 (as 18:2 dicarboxylic acid is dominant)17.7-25.2 (as 10,16-dihydroxyhexadecanoic acid)
C18 Family (e.g., 9,10,18-trihydroxyoctadecanoic acid)~11~50 (as 18:2 dicarboxylic acid)15.6-18.0 (as 9,10,18-trihydroxyoctadecanoic acid)
α,ω-Dicarboxylic acids~5High (~50% as 18:2)~6.5
Fatty acids~6Minor~20.7
Fatty alcoholsMinorMinor~2.8
Aromatic Monomers MinorMinor~12.8 (mainly coumarates)
Glycerol PresentPresentPresent

Experimental Protocols for Monomer Analysis

The analysis of suberin and cutin monomers typically involves a multi-step process including delipidation, depolymerization, derivatization, and chromatographic analysis.

Delipidation of Plant Material

Objective: To remove soluble waxes and other lipids that are not part of the polymeric structure.

Protocol:

  • Grind fresh or freeze-dried plant tissue to a fine powder.

  • Perform exhaustive soxhlet extraction with a series of organic solvents of increasing polarity, typically starting with chloroform (B151607) and followed by methanol (B129727).

  • Dry the resulting delipidated plant residue.

Depolymerization of Suberin and Cutin

Objective: To break the ester bonds of the polymer and release the individual monomers.

Common Methods:

  • Base-catalyzed transesterification (e.g., with NaOMe in methanol): This is a widely used method that yields fatty acid methyl esters (FAMEs).[1]

    • Incubate the delipidated residue in a solution of sodium methoxide (B1231860) in methanol at a specific temperature and duration (e.g., 60°C for 2 hours).

    • Acidify the reaction mixture and extract the monomers with an organic solvent like hexane (B92381) or chloroform.

  • Acid-catalyzed transesterification (e.g., with BF3/methanol or methanolic HCl): This is another common method for depolymerization.

    • Reflux the delipidated residue in a solution of boron trifluoride in methanol.

    • Extract the released monomers with an organic solvent.

Derivatization of Monomers

Objective: To increase the volatility and thermal stability of the monomers for gas chromatography analysis by converting polar functional groups (hydroxyl and carboxyl) to less polar derivatives.

Protocol:

  • Evaporate the solvent from the extracted monomer fraction.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and pyridine.[5]

  • Heat the mixture to ensure complete derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized monomers.

Protocol:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

  • Use a temperature program to separate the monomers based on their boiling points and interactions with the stationary phase.

  • The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

  • Quantification is typically achieved by comparing the peak areas of the individual monomers to that of an internal standard.

Visualizing the Differences: Monomeric Composition and Analytical Workflow

To visually summarize the key distinctions and the analytical process, the following diagrams have been generated using the DOT language.

Suberin_vs_Cutin_Monomers cluster_suberin Suberin Monomers cluster_cutin Cutin Monomers S1 Very-Long-Chain Fatty Acids (≥C20) S2 α,ω-Dicarboxylic Acids Shared2 Fatty Acids S3 Fatty Alcohols Shared1 Dicarboxylic Acids S4 Ferulic Acid S5 Glycerol C1 C16 Fatty Acid Derivatives C2 C18 Fatty Acid Derivatives C3 Glycerol

Caption: Key monomer classes distinguishing suberin and cutin.

Monomer_Analysis_Workflow Start Plant Tissue Delipidation Delipidation (Solvent Extraction) Start->Delipidation Step 1 Depolymerization Depolymerization (e.g., Transesterification) Delipidation->Depolymerization Step 2 Extraction Monomer Extraction Depolymerization->Extraction Step 3 Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Step 4 GCMS GC-MS Analysis (Separation, Identification, Quantification) Derivatization->GCMS Step 5 Data Monomer Composition Data GCMS->Data Output

Caption: General experimental workflow for suberin and cutin monomer analysis.

References

A Comparative Guide to the Stereochemical Confirmation of Naturally Occurring 9,10,16-Trihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the stereochemistry of naturally occurring 9,10,16-trihydroxyhexadecanoic acid, commonly known as aleuritic acid. Naturally sourced aleuritic acid, a major component of shellac, is the threo diastereomer, typically occurring as a racemic mixture ((±)-threo-aleuritic acid). This guide will detail both classical and modern approaches for its stereochemical analysis, presenting experimental protocols and comparative data.

The confirmation of stereochemistry is paramount in drug development and natural product synthesis, as different stereoisomers can exhibit distinct biological activities. This guide will explore the synthesis of stereoisomers, the resolution of enantiomers, and various analytical techniques for their characterization.

Comparison of Stereoisomers

The key stereochemical feature of aleuritic acid is the vicinal diol at the C9 and C10 positions. This gives rise to two pairs of enantiomers: the threo and erythro diastereomers.

Property(±)-threo-Aleuritic Acid(±)-erythro-Aleuritic Acid
Synonyms β-Aleuritic acidα-Aleuritic acid
Melting Point (°C) 100-101132
Configuration (9R,10R) and (9S,10S)(9R,10S) and (9S,10R)
Natural Abundance Major form in shellacSynthetically accessible

Experimental Methodologies and Protocols

Synthesis of Stereoisomers: A Comparative Approach

The synthesis of the threo and erythro diastereomers of this compound is achieved through the stereoselective dihydroxylation of a common precursor, cis-16-hydroxyhexadec-9-enoic acid. The stereochemical outcome is dictated by the choice of the hydroxylation agent.

Experimental Workflow for Synthesis of Aleuritic Acid Stereoisomers

G cluster_start Starting Material cluster_threo threo Synthesis cluster_erythro erythro Synthesis start cis-16-hydroxyhexadec-9-enoic acid trans_hydrox trans-Hydroxylation (e.g., Performic acid) start->trans_hydrox anti-addition cis_hydrox cis-Hydroxylation (e.g., KMnO4) start->cis_hydrox syn-addition threo_product (±)-threo-9,10,16-Trihydroxyhexadecanoic acid trans_hydrox->threo_product erythro_product (±)-erythro-9,10,16-Trihydroxyhexadecanoic acid cis_hydrox->erythro_product

Caption: Synthetic routes to threo and erythro aleuritic acid.

Protocol for erythro Synthesis (cis-hydroxylation):

This protocol is adapted from the synthesis of erythro-9,10-dihydroxystearic acid from oleic acid, which employs potassium permanganate (B83412) for cis-dihydroxylation.

  • Preparation of the Sodium Salt: Dissolve 1.0 mmol of cis-16-hydroxyhexadec-9-enoic acid in a solution of 7.85 mmol of NaOH in 32 mL of water, heating gently until a clear solution is formed.

  • Hydroxylation: Cool the solution and add 250 mL of ice-cold water. While stirring vigorously and maintaining the temperature at approximately 10°C, add 25 mL of a 1% potassium permanganate solution over 1 minute.

  • Quenching: After 5 minutes, quench the excess potassium permanganate by adding solid sodium sulfite (B76179) until the purple color disappears.

  • Acidification and Isolation: Acidify the mixture with concentrated hydrochloric acid. A colorless precipitate of (±)-erythro-9,10,16-trihydroxyhexadecanoic acid will form.

  • Purification: Collect the crude product by filtration, wash with cold water, and then with petroleum ether to remove any non-polar impurities. Recrystallize from ethanol (B145695) to yield the pure erythro product.

Protocol for threo Synthesis (trans-hydroxylation):

The synthesis of the threo isomer involves an anti-addition of two hydroxyl groups across the double bond, which can be achieved via epoxidation followed by acid-catalyzed ring-opening, or by using reagents like performic acid.

  • Preparation of Performic Acid: Prepare performic acid by carefully adding hydrogen peroxide to formic acid.

  • Hydroxylation: Add the prepared performic acid to a solution of cis-16-hydroxyhexadec-9-enoic acid and stir at room temperature.

  • Workup: After the reaction is complete, neutralize the excess acid and extract the product.

  • Purification: Purify the crude (±)-threo-9,10,16-trihydroxyhexadecanoic acid by recrystallization.

Classical Method: Optical Resolution of (±)-threo-Aleuritic Acid

A classical approach to confirm the presence of enantiomers and to isolate them is through optical resolution using a chiral resolving agent. The protocol below details the resolution of (±)-threo-aleuritic acid using (-)-brucine.

Experimental Workflow for Optical Resolution

G racemate (±)-threo-Aleuritic Acid diastereomeric_salts Diastereomeric Salts ((+)-acid-(-)-brucine and (-)-acid-(-)-brucine) racemate->diastereomeric_salts brucine (-)-Brucine brucine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization plus_salt (+)-Aleuritic Acid-(-)-Brucine Salt fractional_crystallization->plus_salt Less soluble minus_salt (-)-Aleuritic Acid-(-)-Brucine Salt (in filtrate) fractional_crystallization->minus_salt More soluble acidification_plus Acidification (HCl) plus_salt->acidification_plus acidification_minus Acidification (HCl) minus_salt->acidification_minus plus_acid (+)-threo-Aleuritic Acid acidification_plus->plus_acid minus_acid (-)-threo-Aleuritic Acid acidification_minus->minus_acid

Caption: Workflow for the optical resolution of (±)-threo-aleuritic acid.

Protocol for Optical Resolution:

  • Salt Formation: To a mixture of 8 g (0.026 M) of (±)-threo-aleuritic acid and 15 g (0.038 M) of (-)-brucine, add 50 mL of 33% (v/v) aqueous acetone. Reflux the mixture for 30 minutes.

  • Fractional Crystallization: Cool the solution to room temperature and then keep at 0–5°C for 9–10 days. The less soluble (+)-aleuritic acid-(-)-brucine salt will crystallize out.

  • Isolation of (+)-Enantiomer Salt: Filter the crystals and dry them under a vacuum. The crude salt can be further purified by recrystallization from aqueous acetone.

  • Decomposition of the Salt: Reflux the purified salt with 2 N HCl to decompose it and liberate the free (+)-aleuritic acid.

  • Purification of (+)-Aleuritic Acid: Purify the crude (+)-aleuritic acid by crystallization from ethyl acetate (B1210297) to yield the pure (+)-enantiomer.

Quantitative Data from Optical Resolution:

StepProductYield
Crystallization Crude (+)-aleuritic acid-(-)-brucine salt98.69%
Recrystallization Pure (+)-aleuritic acid-(-)-brucine salt60.70%
Decomposition Crude (+)-aleuritic acid93.30%
Final Purification Pure (+)-threo-aleuritic acid67.26%
Spectroscopic and Spectrometric Methods for Stereochemical Analysis

To determine the enantiomeric purity of the resolved product, NMR spectroscopy with a chiral shift reagent can be employed. This technique relies on the formation of transient diastereomeric complexes that have different NMR chemical shifts.

Protocol for Enantiomeric Purity Determination:

  • Sample Preparation: Prepare the methyl ester of the resolved (+)-threo-aleuritic acid.

  • NMR Analysis: Dissolve the methyl aleuritate in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of Shift Reagent: Add a chiral lanthanide shift reagent, such as europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate], to the NMR tube.

  • Spectral Acquisition: Acquire the 1H NMR spectrum. The signals for the two enantiomers will be resolved, allowing for their integration and the determination of the enantiomeric excess. For (+)-methyl aleuritate, a doublet corresponding to the R,R-isomer and a smaller signal for the S,S-isomer are observed, with an enantiomeric purity of 98.2% being reported.

The threo and erythro diastereomers can be distinguished by their characteristic spectroscopic data.

Spectroscopic Data(±)-threo-Aleuritic Acid(±)-erythro-Aleuritic Acid
1H NMR (DMSO-d6, δ ppm) ~3.2-3.4 (m, 2H, CH-OH)~3.3-3.5 (m, 2H, CH-OH)
13C NMR (DMSO-d6, δ ppm) ~74-76 (C9, C10)~73-75 (C9, C10)
IR (KBr, cm-1) ~3300 (br, O-H), ~1700 (C=O)~3400 (br, O-H), ~1700 (C=O)

(Note: Specific chemical shifts can vary slightly based on solvent and concentration. The key distinction often lies in the coupling constants and fine structure of the signals for the protons on C9 and C10, which are often more resolved in the erythro isomer.)

For the unambiguous determination of the absolute configuration of chiral molecules, modern chiroptical techniques

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Aleuritic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of aleuritic acid. As a key component of shellac, aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a valuable raw material in the pharmaceutical, perfumery, and polymer industries. Accurate and reliable quantification of aleuritic acid is crucial for quality control and research and development. This document presents detailed experimental protocols, comparative performance data, and workflow diagrams to assist in selecting the most appropriate analytical method for your specific requirements.

At a Glance: HPLC vs. GC-MS for Aleuritic Acid Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques, each with distinct advantages and limitations for the analysis of polar, non-volatile compounds like aleuritic acid. A primary differentiator is the sample preparation process, particularly the necessity of derivatization for GC-MS to increase the analyte's volatility.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.
Derivatization Not required for aleuritic acid.Mandatory to increase volatility and thermal stability.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Instrumentation Cost Moderate to high.High.
Ease of Use Relatively straightforward operation.More complex, requiring expertise in derivatization and mass spectral data interpretation.
Selectivity Good, dependent on detector (e.g., RID, ELSD).Excellent, with the mass spectrometer providing high compound specificity.
Sensitivity Good, detector-dependent.Very high, especially with selected ion monitoring (SIM).

Quantitative Performance Data

The following table summarizes the quantitative performance data for an HPLC-RID method for aleuritic acid analysis. While a direct, validated quantitative GC-MS method for aleuritic acid was not found in the reviewed literature, typical performance characteristics for GC-MS analysis of similar derivatized hydroxy fatty acids are provided for a comparative perspective.

Performance ParameterHPLC-RID for Aleuritic AcidGC-MS for Derivatized Hydroxy Fatty Acids (Representative)
Linearity (R²) 0.9994[1]≥ 0.99
Linear Range 0.01 - 1.0 mg/mL[1]Analyte-dependent, typically in the µg/mL range.
Limit of Detection (LOD) 0.008 mg/mL[1]Generally in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically 3x LODGenerally in the ng/mL range.
Accuracy (Recovery %) 100.23%[1]Typically 90-110%.
Precision (RSD %) 0.86%[1]Typically < 15%.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of aleuritic acid are provided below.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method allows for the direct analysis of aleuritic acid without the need for derivatization.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing aleuritic acid in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[1].

  • Mobile Phase: A mixture of methanol (B129727) and water (60:40, v/v) containing 0.1% trifluoroacetic acid[1].

  • Flow Rate: 1 mL/min[1].

  • Column Temperature: 30 °C[1].

  • Injection Volume: 10 µL.

  • Detector: Differential Refractive Index Detector (RID).

3. Quantification:

  • Prepare a series of standard solutions of aleuritic acid of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of aleuritic acid in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to make the non-volatile aleuritic acid amenable to gas chromatography. Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and carboxyl groups in aleuritic acid.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh the sample containing aleuritic acid into a reaction vial.

  • Dry the sample thoroughly, for example, under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

  • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of all hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

  • After cooling, the derivatized sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

  • MS Interface Temperature: 280-300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Full scan mode for qualitative analysis and identification of the derivatized aleuritic acid based on its mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

3. Quantification:

  • Prepare a series of standard solutions of aleuritic acid and derivatize them using the same procedure as the samples.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

  • Quantify the amount of aleuritic acid in the sample by comparing its peak area to the calibration curve.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Experimental workflow for HPLC-RID analysis of aleuritic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Drying Drying Sample->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Experimental workflow for GC-MS analysis of aleuritic acid.

Discussion and Recommendations

The choice between HPLC and GC-MS for the analysis of aleuritic acid depends on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

HPLC-RID is a robust, straightforward, and reliable method for the quantification of aleuritic acid, especially in relatively clean samples where high sensitivity is not the primary requirement. The main advantages are the simple sample preparation without the need for derivatization, leading to higher sample throughput and reduced potential for analytical errors introduced during derivatization. However, the sensitivity of RID is lower compared to other detectors, and it is sensitive to changes in the mobile phase composition and temperature.

GC-MS offers superior selectivity and sensitivity, making it an excellent choice for the analysis of aleuritic acid in complex matrices or when very low detection limits are required. The mass spectrometer provides structural information, which can be used for unambiguous peak identification. The use of Selected Ion Monitoring (SIM) can significantly enhance the sensitivity of the method. The main drawback of GC-MS for aleuritic acid analysis is the mandatory derivatization step, which adds complexity and time to the sample preparation process and requires careful optimization to ensure complete and reproducible derivatization.

Cross-Validation:

To ensure the accuracy and reliability of analytical data, cross-validation of results obtained from two different analytical techniques is highly recommended. If both HPLC and GC-MS are available, analyzing a subset of samples by both methods can provide a high degree of confidence in the reported concentrations of aleuritic acid. A good correlation between the results from both techniques would validate the accuracy of the measurements.

For routine quality control of relatively pure aleuritic acid or shellac samples, HPLC-RID is a practical and efficient method. For research purposes, analysis of trace levels of aleuritic acid, or analysis in complex matrices, the higher sensitivity and selectivity of GC-MS make it the preferred method, despite the more complex sample preparation. The choice of the most suitable technique should be based on a thorough evaluation of the analytical requirements, sample characteristics, and available resources.

References

Unraveling the Biosynthesis of 9,10,16-Trihydroxyhexadecanoic Acid: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biosynthetic pathway of complex molecules like 9,10,16-trihydroxyhexadecanoic acid is crucial for potential applications in various fields. This guide provides a comparative analysis of the proposed biosynthetic pathway of this trihydroxy acid, drawing parallels with established fatty acid biosynthesis and hydroxylation mechanisms, supported by a proposed experimental framework using isotopic labeling.

While direct isotopic labeling studies on this compound, also known as aleuritic acid, are not extensively documented in publicly available literature, its biosynthesis is hypothesized to follow a conserved pathway involving fatty acid synthesis followed by sequential hydroxylation. This guide will compare this proposed pathway with the well-studied biosynthesis of saturated fatty acids and other polyhydroxyalkanoates, providing a roadmap for future research employing stable isotope tracers.

Proposed Biosynthetic Pathway and Comparative Analysis

The biosynthesis of this compound is believed to originate from acetyl-CoA, the fundamental building block for fatty acid synthesis. The pathway can be conceptually divided into two major stages:

  • De Novo Fatty Acid Synthesis: The initial phase involves the synthesis of a 16-carbon saturated fatty acid backbone, palmitic acid (hexadecanoic acid), from acetyl-CoA and malonyl-CoA through the action of fatty acid synthase (FAS). This is a well-characterized pathway in most organisms.

  • Hydroxylation: The saturated fatty acid backbone is then proposed to undergo a series of hydroxylation reactions at the C-9, C-10, and C-16 positions. This transformation is likely catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes known for their role in oxidizing various substrates, including fatty acids.

A comparative overview of the biosynthesis of this compound and a standard saturated fatty acid is presented below.

FeatureSaturated Fatty Acid Biosynthesis (e.g., Palmitic Acid)Proposed this compound Biosynthesis
Starting Precursor Acetyl-CoAAcetyl-CoA
Key Enzyme Complex Fatty Acid Synthase (FAS)Fatty Acid Synthase (FAS)
Intermediate Malonyl-CoAMalonyl-CoA
Carbon Chain Elongation Iterative addition of two-carbon units from malonyl-CoAIterative addition of two-carbon units from malonyl-CoA
Final Product of FAS Palmitic Acid (C16:0)Palmitic Acid (C16:0)
Post-FAS Modification None (in the basic pathway)Sequential hydroxylation at C-9, C-10, and C-16
Key Enzymes for Modification Not applicableCytochrome P450 Monooxygenases

Proposed Experimental Protocol for Isotopic Labeling Studies

To elucidate and confirm the proposed biosynthetic pathway, a detailed experimental protocol utilizing stable isotope labeling is essential. Here, we outline a comprehensive workflow.

Objective: To trace the incorporation of ¹³C-labeled precursors into this compound and its intermediates.

Materials:

  • Organism or cell culture capable of producing this compound (e.g., Kerria lacca insect cultures or a heterologous expression system).

  • ¹³C-labeled precursors: [1,2-¹³C₂]acetate.

  • Culture media and supplements.

  • Solvents for extraction (e.g., chloroform, methanol).

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Internal standards for quantification.

Methodology:

  • Culture and Labeling:

    • Grow the producing organism/cells in a defined medium.

    • Introduce the ¹³C-labeled precursor (e.g., [1,2-¹³C₂]acetate) into the culture medium at a specific time point during the growth phase.

    • Continue incubation for a defined period to allow for the uptake and incorporation of the label into fatty acids.

    • Harvest the cells or the secreted product at various time points.

  • Lipid Extraction:

    • Perform a total lipid extraction from the collected samples using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Hydrolysis and Derivatization:

    • Saponify the extracted lipids to release the fatty acids.

    • Acidify the mixture and extract the free fatty acids.

    • Derivatize the fatty acids to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using BSTFA with TMCS to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

  • GC-MS Analysis:

    • Separate the derivatized fatty acids using a gas chromatograph equipped with a suitable capillary column.

    • Analyze the eluting compounds using a mass spectrometer to determine their mass spectra and fragmentation patterns.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Analyze the mass spectra of the target compound to determine the extent and pattern of ¹³C incorporation.

  • Data Analysis:

    • Calculate the isotopic enrichment in this compound and potential intermediates.

    • The incorporation of intact C₂ units from [1,2-¹³C₂]acetate would strongly support the de novo fatty acid synthesis pathway.

    • The mass shifts in the fragment ions can help to localize the positions of the hydroxyl groups.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitic_acid Palmitic Acid (Hexadecanoic Acid) fas->palmitic_acid p450 Cytochrome P450 Monooxygenases palmitic_acid->p450 final_product 9,10,16-Trihydroxy- hexadecanoic Acid p450->final_product

Caption: Proposed biosynthesis of this compound.

Isotopic Labeling Experimental Workflow start Culture of Producing Organism labeling Addition of [1,2-13C2]acetate start->labeling incubation Incubation and Label Incorporation labeling->incubation harvest Harvesting of Biomass/Product incubation->harvest extraction Total Lipid Extraction harvest->extraction hydrolysis Saponification and Acidification extraction->hydrolysis derivatization Derivatization (e.g., Silylation) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Pathway Elucidation gcms->data_analysis

Caption: Workflow for isotopic labeling studies.

Concluding Remarks

The biosynthesis of this compound presents an intriguing area of research with potential for biotechnological applications. While direct experimental evidence from isotopic labeling studies is currently limited, the proposed pathway, rooted in fundamental fatty acid metabolism, provides a solid foundation for future investigations. The comparative framework and detailed experimental protocol outlined in this guide are intended to serve as a valuable resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the production of this complex and potentially valuable biomolecule. The application of modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy in conjunction with isotopic labeling will undoubtedly be pivotal in fully elucidating this biosynthetic pathway.

A Comparative Guide to the Biological Activity of Trihydroxy Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation is an active biological process orchestrated by a specialized class of lipid mediators, among which trihydroxy fatty acid isomers play a pivotal role. These molecules, derived from polyunsaturated fatty acids, exhibit potent pro-resolving and anti-inflammatory activities, making them attractive candidates for novel therapeutic strategies. This guide provides an objective comparison of the biological activities of different trihydroxy fatty acid isomers, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative data on the biological activities of several key trihydroxy fatty acid isomers. It is important to note that direct comparisons of potency can be influenced by the specific experimental model and conditions.

IsomerBiological ActivityAssayKey ParameterValueReference
Resolvin D1 (RvD1) Inhibition of Neutrophil MigrationIn vitro Chemotaxis Assay (fMLP-induced)~50-70% inhibitionat 500 nM[1]
Inhibition of Neutrophil MigrationIn vitro Chemotaxis Assay (fMLP-induced)No further inhibitionat 2000 nM[1]
Analgesic & Anti-inflammatoryCarrageenan-induced Paw Edema (Rat)Less potent than RvE1-[2]
Resolvin D2 (RvD2) Inhibition of Neutrophil MigrationIn vitro Chemotaxis Assay (fMLP-induced)~70% inhibitionat 500 nM[1]
Inhibition of Neutrophil MigrationIn vitro Chemotaxis Assay (fMLP-induced)No further inhibitionat 2000 nM[1]
Enhanced EfferocytosisIn vitro Assay (senescent red blood cells)EC50~2.6 x 10⁻¹⁴ M
Receptor ActivationGPR18 Activation AssayEC50~2.0 x 10⁻¹³ M
Resolvin E1 (RvE1) Inhibition of Neutrophil MigrationIn vitro Chemotaxis Assay (fMLP-induced)~50% inhibitionat 500 nM[1]
Inhibition of Neutrophil MigrationIn vitro Chemotaxis Assay (fMLP-induced)~80% inhibitionat 2000 nM[1]
Analgesic & Anti-inflammatoryCarrageenan-induced Paw Edema (Rat)Twice as potent as RvD1-[2]
14S,17R,18R-triHETE Suppression of Neutrophil ChemotaxisLTB₄-induced Chemotaxis AssayMore potent than 14R isomer-
14R,17R,18R-triHETE Stimulation of Phagocytosis & EfferocytosisIn vitro AssaysMore potent than 14S isomer-

Signaling Pathways of Key Trihydroxy Fatty Acid Isomers

The biological effects of these specialized pro-resolving mediators are transduced through specific G-protein coupled receptors (GPCRs). Understanding these pathways is crucial for targeted drug development.

Resolvin_D1_Signaling cluster_cell Target Cell (e.g., Macrophage, Neutrophil) RvD1 Resolvin D1 (RvD1) ALX_FPR2 ALX/FPR2 Receptor RvD1->ALX_FPR2 GPR32 GPR32 Receptor RvD1->GPR32 Pro_resolving_effects Pro-resolving Effects: - Inhibition of neutrophil infiltration - Stimulation of macrophage phagocytosis - Suppression of pro-inflammatory cytokines ALX_FPR2->Pro_resolving_effects GPR32->Pro_resolving_effects

Figure 1: Simplified signaling pathway of Resolvin D1 (RvD1).

Resolvin_E1_Signaling cluster_cell Target Cell (e.g., Neutrophil, Monocyte) RvE1 Resolvin E1 (RvE1) ChemR23 ChemR23 Receptor RvE1->ChemR23 BLT1 BLT1 Receptor RvE1->BLT1 Partial Agonist Anti_inflammatory_effects Anti-inflammatory & Pro-resolving Effects: - Inhibition of neutrophil transmigration - Reduction of pro-inflammatory cytokine production - Stimulation of microbial clearance ChemR23->Anti_inflammatory_effects BLT1->Anti_inflammatory_effects Dampens LTB4 signaling

Figure 2: Simplified signaling pathway of Resolvin E1 (RvE1).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported findings.

Zymosan-Induced Peritonitis in Mice

This in vivo model is widely used to assess the anti-inflammatory and pro-resolving activities of test compounds.

Zymosan_Peritonitis_Workflow cluster_protocol Zymosan-Induced Peritonitis Protocol start Start: Acclimatize Mice zymosan_prep Prepare Zymosan A suspension (e.g., 1 mg/mL in sterile saline) start->zymosan_prep compound_admin Administer Test Compound (e.g., Trihydroxy Fatty Acid Isomer) or Vehicle Control (i.p. or i.v.) zymosan_prep->compound_admin zymosan_injection Induce Peritonitis: Inject Zymosan A intraperitoneally (i.p.) compound_admin->zymosan_injection incubation Incubate for a defined period (e.g., 4, 12, or 24 hours) zymosan_injection->incubation lavage Euthanize mice and perform peritoneal lavage with ice-cold PBS/EDTA incubation->lavage cell_collection Collect peritoneal exudate cells by centrifugation lavage->cell_collection cell_counting Resuspend cells and determine total leukocyte count (e.g., using a hemocytometer) cell_collection->cell_counting differential_count Perform differential cell counting (e.g., cytospin and staining) to quantify neutrophils, macrophages, etc. cell_counting->differential_count analysis Analyze data: Compare cell counts between treatment and control groups differential_count->analysis end End analysis->end

Figure 3: Experimental workflow for the zymosan-induced peritonitis model.

Detailed Steps:

  • Animal Acclimatization: Male mice (e.g., C57BL/6, 6-8 weeks old) are acclimatized for at least one week before the experiment.

  • Zymosan Preparation: Zymosan A from Saccharomyces cerevisiae is suspended in sterile, pyrogen-free saline to a final concentration of, for example, 1 mg/mL. The suspension is vortexed thoroughly before injection.

  • Compound Administration: The trihydroxy fatty acid isomer or vehicle control is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time before or after zymosan challenge.

  • Induction of Peritonitis: Mice are injected i.p. with the zymosan suspension (e.g., 0.5 mL).

  • Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours) after zymosan injection, mice are euthanized. The peritoneal cavity is washed with a known volume of ice-cold phosphate-buffered saline (PBS) containing EDTA.

  • Cell Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. For differential cell counts, a sample of the cell suspension is centrifuged onto a glass slide (cytospin), stained (e.g., with Wright-Giemsa stain), and the number of neutrophils, macrophages, and other leukocytes is determined by microscopy.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This in vitro assay is a standard method to evaluate the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Neutrophil_Chemotaxis_Workflow cluster_protocol Neutrophil Chemotaxis Assay Protocol (Boyden Chamber) start Start: Isolate Human Neutrophils from peripheral blood cell_prep Resuspend neutrophils in assay medium start->cell_prep cell_loading Add neutrophil suspension, pre-incubated with test compound or vehicle, to the upper chamber cell_prep->cell_loading chamber_setup Place chemoattractant (e.g., fMLP, LTB4) in the lower chamber of the Boyden apparatus membrane Separate upper and lower chambers with a polycarbonate membrane (e.g., 3-5 µm pores) chamber_setup->membrane membrane->cell_loading incubation Incubate the chamber at 37°C in a CO2 incubator (e.g., for 60-90 minutes) cell_loading->incubation migration_stop Stop migration by removing the membrane incubation->migration_stop staining Fix and stain the membrane (e.g., with Diff-Quik) migration_stop->staining quantification Quantify migrated neutrophils by counting cells on the lower side of the membrane under a microscope staining->quantification analysis Analyze data: Calculate the percentage of inhibition of chemotaxis by the test compound quantification->analysis end End analysis->end

Figure 4: Experimental workflow for the neutrophil chemotaxis assay.

Detailed Steps:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

  • Chamber Assembly: A multi-well chemotaxis chamber (Boyden chamber) is used. The lower wells are filled with a chemoattractant solution (e.g., N-formylmethionyl-leucyl-phenylalanine [fMLP] or leukotriene B4 [LTB₄]) at a concentration known to induce robust neutrophil migration.

  • Membrane Placement: A polycarbonate membrane with a defined pore size (typically 3-5 µm) is placed over the lower wells.

  • Cell Treatment and Loading: Isolated neutrophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of the trihydroxy fatty acid isomer or vehicle control. The treated cell suspension is then added to the upper wells of the chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).

  • Quantification of Migration: After incubation, the membrane is removed, and the non-migrated cells on the upper surface are wiped away. The membrane is then fixed and stained. The number of neutrophils that have migrated through the pores to the lower side of the membrane is quantified by counting the cells in several high-power fields under a microscope. The results are often expressed as the percentage of inhibition of migration compared to the vehicle control.

References

A Comparative Guide to the Inter-Laboratory Analysis of 9,10,16-Trihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10,16-Trihydroxyhexadecanoic acid, commonly known as aleuritic acid, is a major constituent of shellac, a natural resin.[1][2] Its unique chemical structure, featuring three hydroxyl groups, makes it a valuable starting material for the synthesis of various compounds in the fragrance and pharmaceutical industries, including civetone (B1203174) and ambrettolide.[1][2] The accurate quantification of aleuritic acid is crucial for quality control in these applications and for research purposes.

While formal inter-laboratory proficiency testing programs for this compound are not widely documented in publicly available literature, a comparison of the analytical methods reported by different laboratories provides valuable insights into the performance and suitability of various techniques. This guide compares the two primary analytical methodologies employed for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance data and experimental protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

Analytical Methodologies and Performance

The choice of analytical technique for this compound is primarily dictated by the sample matrix, required sensitivity, and the need for structural confirmation. The main approaches involve HPLC, for direct analysis, and GC-MS, which requires a derivatization step to increase the analyte's volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like aleuritic acid. Due to the lack of a strong chromophore in the aleuritic acid molecule, detectors other than Ultraviolet (UV) are necessary, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[3][4]

Data Presentation: HPLC-RID Method Performance

The following table summarizes the performance characteristics of a validated HPLC-RID method for the determination of this compound.

ParameterReported Performance
Linearity Range 0.01 - 1.0 mg/mL[3][4]
Correlation Coefficient (r) 0.9994[3][4]
Limit of Detection (LOD) 0.008 mg/mL[3][4]
Precision (RSD) 0.86% (n=9)[3]
Average Spike Recovery 100.23%[3]
Recovery RSD 0.65% (n=9)[3]

Experimental Protocol: HPLC-RID

This protocol is based on a published method for the quantification of aleuritic acid.[3][4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a methanol (B129727):water solution containing 0.1% trifluoroacetic acid.

    • Prepare working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.01 to 1.0 mg/mL).

    • Dissolve the sample containing aleuritic acid in the same solvent as the standards. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Differential Refractive Index Detector (RID).

    • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).[3]

    • Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.[3][4]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 30 °C.[3][4]

    • Injection Volume: 10 µL.[4]

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve using the external standard method.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, providing structural information that confirms the identity of the analyte. However, due to the low volatility and high polarity of this compound, derivatization is a mandatory step prior to analysis.[5] This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with less polar functional groups, typically trimethylsilyl (B98337) (TMS) groups.[6][7]

Data Presentation: GC-MS Method Considerations

While a specific inter-laboratory study with quantitative data for aleuritic acid is unavailable, the performance of GC-MS for fatty acid analysis is well-established.

ParameterGeneral Performance Characteristics
Sensitivity High, often capable of detecting analytes at picogram to femtogram levels.
Specificity Very high, mass spectral data provides a molecular fingerprint for confident identification.
Linearity Range Typically wide, but dependent on the specific derivatization and instrument conditions.
Precision (RSD) Generally below 15%, but method-dependent.
Recovery Dependent on the efficiency of both the extraction and derivatization steps.

Experimental Protocol: GC-MS with Silylation

This generalized protocol is based on standard procedures for the derivatization and analysis of hydroxy fatty acids.[6][8]

  • Sample Preparation and Derivatization:

    • Isolate the this compound from the sample matrix. This may involve solvent extraction and purification steps.[9]

    • Thoroughly dry the isolated analyte, as water interferes with the silylation reaction.

    • To the dry sample, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6]

    • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of all hydroxyl and carboxyl groups.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS).[8]

    • Injection: Use a splitless injection mode for trace analysis.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 20 °C/min) to a final temperature (e.g., 280 °C) and hold.[8]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode.[8] Acquire data in both full scan mode (to identify unknown peaks) and Selected Ion Monitoring (SIM) mode (for quantitative analysis of target ions).

  • Quantification and Identification:

    • Identify the derivatized this compound peak based on its retention time and by comparing its mass spectrum to a reference spectrum.[10]

    • For quantification, use an internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the analysis of this compound using the described methodologies.

cluster_0 Analytical Workflow for this compound Sample Sample containing aleuritic acid Extraction Extraction / Isolation Sample->Extraction Sample Prep HPLC_Prep Dissolution & Filtration Extraction->HPLC_Prep for HPLC GCMS_Prep Derivatization (Silylation) Extraction->GCMS_Prep for GC-MS HPLC_Analysis HPLC-RID Analysis HPLC_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Data_HPLC Quantification via External Standard HPLC_Analysis->Data_HPLC Data_GCMS Identification & Quantification via Internal Standard GCMS_Analysis->Data_GCMS

Caption: A logical workflow for the analysis of aleuritic acid.

cluster_1 Method Selection Logic Start Goal Quant Routine Quantification? Start->Quant ID Structural ID needed? Quant->ID No HPLC Select HPLC-RID Quant->HPLC Yes ID->HPLC No GCMS Select GC-MS ID->GCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-RID and GC-MS are suitable methods for the analysis of this compound, each with distinct advantages.

  • HPLC-RID is a straightforward, reliable, and accurate method for routine quantification, as demonstrated by the comprehensive validation data available.[3][4] Its primary advantages are the simple sample preparation (no derivatization required) and ease of operation.

  • GC-MS provides superior specificity and sensitivity. The requirement for derivatization adds a step to the sample preparation process but is essential for achieving the volatility needed for gas chromatography.[5][6] This method is indispensable when unambiguous identification based on mass spectral data is required, or when analyzing complex matrices where chromatographic interferences are a concern.

For laboratories focused on quality control and requiring high-throughput analysis, HPLC-RID presents a cost-effective and efficient solution. Conversely, for research and development, where structural confirmation and high sensitivity are paramount, GC-MS is the more appropriate choice. The data and protocols compiled in this guide serve as a valuable resource for laboratories in selecting and implementing a method that aligns with their specific analytical needs.

References

Safety Operating Guide

Proper Disposal of 9,10,16-Trihydroxyhexadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9,10,16-Trihydroxyhexadecanoic acid, a compound also known as aleuritic acid.

Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to proper laboratory safety protocols is crucial to minimize any potential risks. The following procedures outline immediate safety measures and a clear disposal plan for this compound and associated materials.

Immediate Safety and Handling Precautions

While this compound is not considered hazardous, it is recommended to follow standard laboratory safety practices to avoid irritation and maintain a safe working environment.

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.To prevent skin and eye contact and avoid inhalation of dust particles.
Ventilation Handle the solid material in a well-ventilated area.To minimize the potential for inhalation of airborne dust.
Spill Response In case of a spill, avoid generating dust.[1][2] Gently sweep or vacuum the material and place it into a designated, labeled container for disposal.[1][2]To prevent dispersal of the chemical and ensure proper containment for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that is safe for laboratory personnel and the environment. As a non-hazardous solid waste, it can typically be disposed of through the facility's regular solid waste stream, with specific precautions.

1. Waste Collection and Containment:

  • Collect waste this compound in a dedicated, sealable container.

  • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bucket or a securely sealed plastic bag).

  • Clearly label the container as "Waste this compound" or with a similar identifier.

2. Disposal of the Contained Waste:

  • For small quantities, the securely sealed container of this compound can typically be placed in the regular laboratory trash that is designated for solid, non-hazardous waste.

  • It is imperative that laboratory personnel, not custodial staff, are responsible for transferring the packaged waste to the designated dumpster or waste collection area.

  • For larger quantities (a common guideline is over 5 pounds), it is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

3. Disposal of Contaminated Materials:

  • Personal protective equipment (gloves, etc.) and other disposable materials (e.g., weighing paper, paper towels) that have come into contact with this compound should be placed in a sealed bag and disposed of in the regular laboratory trash.

4. Handling of Empty Containers:

  • An empty container of this compound is not considered "RCRA Empty" for acutely hazardous materials, as this compound is not classified as such.

  • To prepare the container for disposal, ensure that all visible solid residue has been removed. You can scrape out any remaining powder.

  • Once free of scrapable residue, the container can be disposed of in the appropriate recycling or trash bin, depending on the container material and institutional policies. Defacing the label is a good practice to prevent reuse.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe collect_waste Collect Waste Solid in a Sealable, Labeled Container ppe->collect_waste small_quantity Is the quantity small (e.g., < 5 lbs)? collect_waste->small_quantity dispose_trash Securely Seal Container and Place in Designated Non-Hazardous Solid Waste Bin (by Lab Personnel) small_quantity->dispose_trash Yes contact_ehs Contact Institutional EHS for Guidance on Disposal small_quantity->contact_ehs No contaminated_materials Dispose of Contaminated Materials (e.g., gloves, weighing paper) in Regular Lab Trash dispose_trash->contaminated_materials contact_ehs->contaminated_materials empty_container Handle Empty Container: Remove all scrapable residue contaminated_materials->empty_container dispose_container Dispose of Cleaned Container in Appropriate Recycling or Trash empty_container->dispose_container end End dispose_container->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9,10,16-Trihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 9,10,16-Trihydroxyhexadecanoic acid (CAS No. 533-87-9), a key component in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is your first line of defense against potential exposure. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with European standard EN 166 or equivalent.
Hand Protection Protective GlovesNatural rubber gloves are suggested. Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[1]
Body Protection Laboratory Coat and appropriate protective clothingWear to prevent skin exposure.[1][2]
Respiratory Protection Not generally required under normal useIf there is a risk of dust generation in large-scale operations or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound, from preparation to use in your experiments.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area.[3][4] Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Minimize dust generation and accumulation during handling.[4]

2. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Wash hands thoroughly after handling the substance.[1][3]

  • Do not ingest or inhale the powder.[3][4]

  • Keep the container tightly closed when not in use.[3][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3][4]

  • Keep the substance away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Spills and Leaks:

  • For small spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3][4]

  • Avoid generating dust during cleanup.[3][4]

  • Ensure adequate ventilation during the cleanup process.[3][4]

2. Waste Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not let the product enter drains.[5]

  • Contaminated packaging should be disposed of in the same manner as the chemical product.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Ventilation, Eyewash, Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Retrieve from Storage C->D Proceed to Handling E Weigh and Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Dispose of Waste (Chemical & Contaminated Materials) G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10,16-Trihydroxyhexadecanoic acid
Reactant of Route 2
Reactant of Route 2
9,10,16-Trihydroxyhexadecanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.